Tetradecane
Description
Nomenclature and Isomerism of n-Tetradecane in Complex Systems
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is simply tetradecane (B157292) . nih.govlibretexts.org The prefix "n-" (for normal) is often used to specify the straight-chain isomer, CH₃(CH₂)₁₂CH₃, distinguishing it from its numerous branched-chain isomers. libretexts.org This distinction is important as physical properties can vary significantly between straight-chain and branched-chain alkanes. libretexts.org
This compound is notable for its vast number of structural isomers, which are molecules that have the same chemical formula but different structural arrangements. There are 1,858 structural isomers of this compound. wikipedia.org These isomers are systematically named based on their longest carbon chain (backbone), such as those with a tridecane (B166401) or dodecane (B42187) backbone, and the position of attached alkyl groups. wikipedia.org
Examples of Isomer Classification wikipedia.org
With a tridecane (13-carbon) backbone: e.g., 2-methyltridecane, 3-methyltridecane.
With a dodecane (12-carbon) backbone: e.g., 2,2-dimethyldodecane, 3-ethyldodecane.
With an undecane (B72203) (11-carbon) backbone: e.g., 2,3,4-trimethylundecane, 4-ethyl-5-methylundecane.
Relevance of n-Tetradecane as a Model Hydrocarbon in Scientific Investigations
N-tetradecane's well-documented and stable characteristics make it an ideal model hydrocarbon for a wide range of scientific studies. Researchers utilize it as a simplified surrogate to understand the behavior of more complex mixtures, such as fossil fuels, and in the development of new materials. ontosight.ai
Key research applications include:
Combustion and Fuel Science: As a typical heavy n-alkane component in diesel and jet fuels, n-tetradecane is extensively used as a surrogate fuel in combustion research. researchgate.netacs.orgmdpi.com Studying its pyrolysis (thermal decomposition) and oxidation provides fundamental insights into the combustion chemistry of transportation fuels, which is critical for developing more efficient engines and reducing pollutant emissions. researchgate.netacs.org
Phase Change Materials (PCMs): N-tetradecane is a significant organic PCM due to its suitable melting point (around 5.5°C) and high latent heat of fusion. iitram.ac.inmdpi.com These properties allow it to store and release large amounts of thermal energy during its phase transition. This makes it valuable for thermal energy storage applications, such as maintaining temperature in cold chain logistics for vaccines and food, and improving the freeze-thaw resistance of concrete. iitram.ac.insigmaaldrich.comresearchgate.net
Biological and Chemical Systems: In biological research, this compound serves as a model compound for studying lipid membranes and protein-lipid interactions. ontosight.ai Its predictable behavior helps in understanding the fundamental interactions within biological systems.
Nanofluid Technology: Recent studies have explored the use of n-tetradecane in nanofluids to enhance heat transfer properties, which has implications for developing more efficient cooling and heating systems. sigmaaldrich.com
Table 1: Selected Physical and Chemical Properties of n-Tetradecane
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₃₀ wikipedia.org |
| Molar Mass | 198.39 g/mol nih.gov |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.762 g/mL at 20°C wikipedia.org |
| Melting Point | 5.5 to 6 °C wikipedia.orgontosight.ai |
| Boiling Point | 253.5 °C ontosight.ai |
| Flash Point | 99 to 102 °C wikipedia.orgsigmaaldrich.com |
| Autoignition Temperature | 202 °C sigmaaldrich.com |
| Water Solubility | Very low (<0.0001 g/L) sigmaaldrich.com |
| log Kow (Octanol/Water Partition) | 7.20 nih.gov |
Historical Context of n-Tetradecane Research and Evolving Paradigms
The scientific study of n-tetradecane has evolved significantly over time. Early research, dating back to the mid-20th century, was primarily focused on establishing its fundamental thermodynamic properties. For instance, a notable 1945 study by Prosen and Rossini determined the heats of combustion and formation for paraffin (B1166041) hydrocarbons, including this compound, which provided foundational data for chemical thermodynamics. wikipedia.org
In recent decades, the focus of n-tetradecane research has shifted from basic characterization to complex and innovative applications. The turn of the 21st century and particularly the last several years have seen a surge in studies leveraging n-tetradecane as a model system for advanced technologies. Contemporary research investigates its use in high-performance materials and energy systems. researchgate.netiitram.ac.insigmaaldrich.com For example, recent studies have explored its pyrolysis for developing detailed kinetic models of fuel combustion, its encapsulation in composite materials for thermal energy storage, and its integration into nanofluids. acs.orgiitram.ac.inmdpi.comsigmaaldrich.com This evolution reflects a broader paradigm shift in chemistry toward designing and engineering materials with specific, high-value functionalities.
Table 2: Evolution of n-Tetradecane Research Applications
| Era | Research Focus | Key Findings and Applications |
|---|---|---|
| Mid-20th Century | Foundational Thermodynamics | Determination of fundamental properties like heat of combustion and formation. wikipedia.org |
| Late 20th/Early 21st Century | Fuel & Combustion Modeling | Use as a surrogate for diesel and jet fuel to understand ignition and emission characteristics. researchgate.netresearchgate.net |
| Modern (Post-2020) | Advanced Materials & Energy | Development of Phase Change Materials (PCMs) for thermal management in logistics and construction. iitram.ac.insigmaaldrich.com Application in nanofluids for enhanced heat transfer. sigmaaldrich.com Detailed kinetic modeling for next-generation fuel development. acs.org |
Table of Compound Names Mentioned
| Compound Name |
|---|
| n-Butane |
| Decalin |
| Dodecane |
| Ethane |
| Ethanol |
| Heptane |
| Hexadecane (B31444) |
| Hexane |
| Isobutane |
| Isododecane |
| Isooctane |
| Methane |
| Methylcyclohexane |
| n-teradecanoic acid |
| Nonane |
| Palmitic acid |
| Pentadecane |
| Pentane |
| Propane |
| This compound |
| Toluene |
| Tridecane |
Structure
3D Structure
Properties
IUPAC Name |
tetradecane | |
|---|---|---|
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InChI |
InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
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InChI Key |
BGHCVCJVXZWKCC-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCC | |
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Molecular Formula |
C14H30 | |
| Record name | N-TETRADECANE | |
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DSSTOX Substance ID |
DTXSID1027267, DTXSID101022622 | |
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Molecular Weight |
198.39 g/mol | |
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Physical Description |
N-tetradecane is a colorless liquid. Must be preheated before ignition can occur. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
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Boiling Point |
488.7 °F at 760 mmHg (NTP, 1992), 253.57 °C | |
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Flash Point |
212 °F (NTP, 1992), 212 °F (100 °C) - closed cup | |
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Solubility |
In water, 3.3X10-4 mg/L at 25 °C, Very soluble in ether; soluble in carbon tetrachloride, Soluble in alcohol | |
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Density |
0.7628 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7628 g/cu cm at 25 °C | |
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Vapor Density |
6.83 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.83 (Air = 1) | |
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Vapor Pressure |
1 mmHg at 169.5 °F (NTP, 1992), 0.01 [mmHg], Weight/volume conversion: 8.11 mg/cu m = approx 1 ppm; VP: 1 mm Hg at 76.4 °C, 0.015 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
629-59-4, 74664-93-0, 90622-46-1 | |
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Melting Point |
42.6 °F (NTP, 1992), 5.87 °C | |
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Synthesis and Derivatization Strategies for N Tetradecane and Its Analogues
Novel Synthetic Routes to n-Tetradecane and Substituted Tetradecanes
While n-tetradecane is primarily obtained through the fractional distillation of petroleum, specialized synthetic routes are crucial for producing complex, substituted tetradecane (B157292) analogues that are not naturally available. These methods often prioritize efficiency, selectivity, and the ability to construct intricate molecular architectures.
One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has gained prominence for its efficiency in creating complex molecules. ajol.info This approach avoids lengthy separation processes and the purification of intermediate compounds, leading to higher yields and reduced waste. ajol.info Such methodologies are versatile, with multicomponent reactions (MCRs) allowing for the assembly of three or more starting materials in a single operation. ajol.info
An example of a streamlined approach to a complex this compound scaffold is the two-step synthesis of heptacyclo[6.6.0.0²,⁶.0³,¹³.0⁴,¹¹.0⁵,⁹.0¹⁰,¹⁴]this compound (HCTD). d-nb.info The process begins with a rhodium-catalyzed homo-Diels-Alder dimerization of norbornadiene, which is then treated with acid to induce a rearrangement, yielding the final cage structure. d-nb.info While this is a two-step process, the direct conversion of the initial dimers into the final product via acid treatment without isolation showcases the principles of synthetic efficiency. d-nb.info The development of one-pot reductive alkoxyamination, which combines carbonyl compounds with alkoxyamines and a 2-picoline-borane complex, further illustrates how sequential reactions can be telescoped to produce complex amine derivatives in good yields. clockss.org These methodologies, though not always applied directly to linear this compound, represent powerful strategies for the efficient synthesis of its complex and substituted derivatives. ajol.infoclockss.org
Catalysis is fundamental to the synthesis and functionalization of hydrocarbons. In the context of complex tetradecanes, rhodium catalysts bearing a dicationic ancillary ligand have been used to facilitate the homo-Diels-Alder cyclization of norbornadiene, a key step in forming the HCTD cage structure. d-nb.info This catalyst is crucial for activating the π-system and preventing the formation of undesired trans-dimerization products. d-nb.info
Beyond synthesis, catalytic pathways are vital for modifying the n-tetradecane backbone. The catalytic partial oxidation of n-tetradecane on rhodium (Rh) and strontium (Sr) substituted pyrochlore (B1171951) catalysts has been investigated as a means to convert it into valuable chemicals. nwu.ac.za Furthermore, hydroisomerization over catalysts like Pt/SAPO-11 is a known pathway for modifying n-tetradecane. acs.org The interaction between the active metal and the support material can significantly influence catalytic performance, with specific sites at the metal-support interface sometimes leading to exceptionally high reactivity. nwu.ac.za
Derivatization and Functionalization of the this compound Backbone
The inert nature of the n-tetradecane backbone makes it an ideal core material for applications where its physical properties, such as latent heat of fusion, can be exploited. Functionalization is often achieved by encapsulating the alkane within a functional shell, creating a core-shell structure with combined properties.
N-tetradecane is a promising phase change material (PCM) for cold energy storage due to its suitable phase transition point (5–9 °C) and high latent heat. acs.org However, its practical application is hindered by leakage during the solid-liquid phase transition. acs.org To overcome this, n-tetradecane is microencapsulated, where it serves as the core material inside a solid shell. mdpi.comnih.gov This technique not only prevents leakage but can also enhance thermal conductivity and stability. acs.orgnih.gov
Various shell materials have been developed, including polymers and inorganic compounds. nih.gov For instance, n-tetradecane has been encapsulated within a polyurethane shell via interfacial polymerization for use in anti-icing coatings. mdpi.com In another approach, an inorganic calcium carbonate (CaCO₃) shell has been used, which offers high thermal conductivity and nonflammability. nih.govresearchgate.net The resulting microencapsulated phase change materials (MEPCMs) are typically spherical particles ranging from 1 to 1000 μm in diameter. nih.gov
Self-assembly is a facile method for preparing core-shell microcapsules, particularly those with an inorganic shell like calcium carbonate. researchgate.netresearchgate.net The typical process involves creating an oil-in-water (O/W) emulsion where the oil phase (n-tetradecane) is dispersed as fine droplets in an aqueous solution containing surfactants. sci-hub.se The shell material is then formed by introducing precursor solutions into the emulsion. sci-hub.se
For the synthesis of n-tetradecane@CaCO₃ microcapsules, an emulsion of n-tetradecane in water is stabilized by surfactants. sci-hub.se Aqueous solutions of calcium chloride (CaCl₂) and sodium carbonate (Na₂CO₃) are then added sequentially. sci-hub.se The Ca²⁺ and CO₃²⁻ ions react at the surface of the n-tetradecane micelles, precipitating a solid CaCO₃ shell around the oil core. researchgate.netrsc.org This process is considered a feasible but challenging encapsulation technique due to the rapid precipitation rate of calcium carbonate in an O/W emulsion system. researchgate.net The resulting white powder is then washed and dried to yield the final microcapsules. sci-hub.se
The properties of the final microcapsules are highly dependent on the conditions of the self-assembly process, particularly the surfactants used. researchgate.net The use of mixed surfactant templates, such as sodium dodecyl sulfate (B86663) (SDS) and alkylphenol polyoxyethylene ether (OP-10), has been shown to be effective in synthesizing n-tetradecane@CaCO₃ MEPCMs. researchgate.netrsc.orgacs.org
In this system, SDS acts as an anionic surfactant, while OP-10 is a nonionic emulsifier. rsc.org The OP-10 increases the stability of the emulsion, leading to smaller particle sizes for the MEPCMs. rsc.org The SDS plays a crucial role in the shell formation; a complexation between the Ca²⁺ ions and the sulfate (SO₄²⁻) head of the SDS molecules leads to a high concentration of Ca²⁺ ions self-assembling on the surface of the n-tetradecane micelles. rsc.org This facilitates the formation of a compact CaCO₃ shell, which is typically a mixture of vaterite and calcite crystal phases. researchgate.netacs.org
The mass ratios of the core/shell materials and the SDS/OP-10 surfactants significantly impact the morphology and thermal properties of the microcapsules. Research has shown that an optimal balance is required to achieve both high encapsulation efficiency and good structural integrity. acs.org For example, while a higher core/shell ratio increases the latent heat, it may result in incomplete encapsulation if there are insufficient shell-forming ions at the micelle surface. acs.org A 1:1 mass ratio of SDS to OP-10 and a 50:50 core-to-shell mass ratio have been identified as effective conditions for producing nearly spherical n-tetradecane@CaCO₃ microcapsules with good thermal performance. researchgate.net
Table 1: Effect of Core/Shell and Surfactant Ratios on n-tetradecane@CaCO₃ Microcapsules
| Parameter | Ratio | Observation | Resulting Property | Citation |
|---|---|---|---|---|
| Core/Shell Mass Ratio | 70/30 | Insufficient calcium ions for compact encapsulation. | Maximum melting enthalpy (64.09 kJ/kg) but poor shell integrity. | acs.org |
| Core/Shell Mass Ratio | 50/50 | Proper balance for morphology and latent heat. | Smooth, compact surface with a melting enthalpy of 58.54 kJ/kg. | acs.org |
| SDS/OP-10 Mass Ratio | 1:1 | Optimal for self-assembly process. | Achieved an encapsulation efficiency of 25.86%. | researchgate.net |
Preparation of this compound-Based Microencapsulated Phase Change Materials
In-situ Polymerization for Microencapsulated n-Tetradecane Phase Change Materials
Microencapsulation is a key strategy to contain n-tetradecane during its solid-liquid phase transition, preventing leakage and improving handling. In-situ polymerization is a widely employed method for this purpose, where a polymer shell is formed around n-tetradecane droplets dispersed in a continuous phase.
Various polymers have been utilized as shell materials, with urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins being common choices due to their straightforward synthesis and robust properties. nih.gov For instance, microcapsules with a poly(urea-formaldehyde) shell have been synthesized using a two-step in-situ polymerization process, achieving a high encapsulation rate of 85.6% and a phase change enthalpy of 178.1 J/g. researchgate.net The process parameters, such as the mass fraction of the emulsifier (sodium dodecyl sulfate), initial pH, and core-to-shell mass ratio, are critical in determining the morphology and performance of the resulting microcapsules. researchgate.net
In another study, nanocapsules of n-tetradecane with a urea-formaldehyde shell were prepared, resulting in a particle size of about 100 nm. capes.gov.br These nanocapsules demonstrated a high latent heat of fusion of 134.16 kJ/kg with a 60% mass content of n-tetradecane. capes.gov.br The addition of sodium chloride during polymerization was found to enhance the thermal stability of the nanocapsules. capes.gov.br
Researchers have also explored other shell materials. For example, n-tetradecane has been encapsulated within polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), and polyethyl methacrylate (PEMA) shells via in-situ polymerization. researchgate.net Furthermore, inorganic shells like calcium carbonate (CaCO3) have been used, with one study reporting a phase change enthalpy of around 58.4 J/g for n-tetradecane/CaCO3 microcapsules synthesized through in-situ polymerization. researchgate.net
The table below summarizes the findings of various studies on microencapsulated n-tetradecane using in-situ polymerization.
| Shell Material | Core Material | Emulsifier/Modifier | Key Findings |
| Poly(urea-formaldehyde) (PUF) | n-Tetradecane | Sodium dodecyl sulfate (SDS) | Encapsulation rate of 85.6%, phase change enthalpy of 178.1 J/g. researchgate.net |
| Urea-formaldehyde (UF) | n-Tetradecane | Sodium dodecyl sulfate (SDS), Resorcinol | Nanocapsule size of ~100 nm, latent heat of fusion of 134.16 kJ/kg. capes.gov.br |
| Melamine-formaldehyde (MF) | n-Tetradecane | Styrene-maleic anhydride-monomethyl | Decreased capsule size and increased homogeneity at 8000 rpm emulsification speed. researchgate.net |
| Polystyrene (PS), Polymethyl methacrylate (PMMA), Polyethyl methacrylate (PEMA) | n-Tetradecane | Not specified | Successful encapsulation with various polymer shells. researchgate.net |
| Calcium Carbonate (CaCO3) | n-Tetradecane | Not specified | Phase change enthalpy of approximately 58.4 J/g. researchgate.net |
Composite Phase Change Materials with n-Tetradecane and Enhancers
To overcome the inherent low thermal conductivity of n-tetradecane, which limits its efficiency in thermal energy storage systems, researchers have developed composite PCMs by incorporating enhancers. Expanded graphite (B72142) (EG) and novel foam structures are prominent examples of such enhancers.
Expanded Graphite (EG):
Expanded graphite is a highly effective additive due to its porous structure and excellent thermal conductivity. mdpi.com By impregnating n-tetradecane into an EG matrix, the thermal conductivity of the resulting composite can be significantly increased. One study reported an increase in thermal conductivity up to 21.0 W/m·K, which is nearly 100 times that of pure n-tetradecane. mdpi.comresearchgate.net These composites maintain a suitable melting point of around 4°C and exhibit a high melting enthalpy ranging from 132.8 to 189.9 J/g, making them ideal for cold storage applications in air conditioning systems. mdpi.com The density of the EG matrix can be tailored to regulate the thermophysical properties of the composite. mdpi.com
The table below presents data on n-tetradecane/EG composite PCMs.
| EG Density ( kg/m ³) | Maximum n-Tetradecane Loading | Thermal Conductivity (W/m·K) | Melting Enthalpy (J/g) |
| 50 | Not specified | Up to 21.0 | 132.8 - 189.9 |
| 150 | Not specified | Not specified | Not specified |
| 250 | Not specified | Not specified | Not specified |
| 350 | Not specified | Not specified | Not specified |
β-Myrcene Based Foams:
Bio-based foams derived from β-myrcene, a monoterpene, have been synthesized as a support material for n-tetradecane. scispace.comablesci.com These foams, prepared through the copolymerization of β-myrcene with crosslinkers like ethylene (B1197577) glycol dimethacrylate, provide a porous framework for encapsulating n-tetradecane. ablesci.comresearchgate.net The resulting form-stable composite PCMs exhibit good leak tightness and high thermal stability. ablesci.com In one investigation, the highest latent heat measured for a β-myrcene based foam/n-tetradecane composite was 82.14 J/g, with melting and crystallization temperatures of 4.37°C and 1.73°C, respectively. ablesci.comresearchgate.net The morphological and mechanical properties of these foams can be tailored by adjusting the ratio of β-myrcene in the continuous phase of the high internal phase emulsions (HIPEs) used for their synthesis. scispace.com
Synthesis of Novel Bicyclic this compound Structures
Beyond its application in PCMs, the this compound framework is also a building block for more complex molecular architectures. The synthesis of bicyclic and tricyclic systems containing the this compound skeleton has been explored for various chemical applications.
For instance, the synthesis of tricyclo[4.4.4.0]this compound-2,7-dione has been achieved through the reductive alkylation of bicyclo[4.4.0]dec-1-ene-2,7-dione. rsc.org This dione (B5365651) serves as a precursor to other functionalized [4.4.4]propellanes. rsc.org Another example is the synthesis of bicyclo[6.5.1]this compound, which highlights the construction of fused bicycloalkane systems. researchgate.net
In a different area of research, the synthesis of 1,8-diazabicyclo(6.3.3)this compound, a bicyclic amidine, has been reported. ontosight.ai This compound, with its strong basic and nucleophilic properties, finds use as a catalyst in organic reactions such as transesterification and ring-opening polymerization. ontosight.ai Furthermore, the synthesis of complex heterocyclic structures like 2,7,9,14-tetrakis(diethylamino)-3,5,6,10,12,13-hexathia-1,8-diaza-2,4,7,9,11,14-hexaboratricyclo[9.3.0.04,8]this compound demonstrates the versatility of creating intricate molecular frameworks based on a this compound core. rsc.org
Purification and Characterization of Synthesized this compound Compounds
The purification and characterization of synthesized this compound and its derivatives are crucial steps to ensure their suitability for intended applications. Various analytical techniques are employed for this purpose.
For the purification of this compound from mixtures, methods like liquid-liquid extraction have been investigated. For example, the extraction of alcohols from n-tetradecane has been studied using solvents like sulfolane (B150427) and ionic liquids. mdpi.com In the context of bioremediation studies, the degradation products of this compound by fungi are isolated using liquid-liquid extraction and subsequently analyzed. mdpi.com
Characterization of this compound-based materials involves a suite of analytical methods. For microencapsulated PCMs, Scanning Electron Microscopy (SEM) is used to observe the morphology and size of the capsules. capes.gov.brresearchgate.net Fourier Transform Infrared Spectroscopy (FTIR) confirms the chemical composition and the successful encapsulation of n-tetradecane within the shell material. researchgate.net Differential Scanning Calorimetry (DSC) is essential for determining the thermal properties, such as melting and crystallization temperatures and latent heat of fusion. capes.gov.brresearchgate.net Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the microcapsules. capes.gov.br
In the case of more complex synthesized molecules, such as the oxidation products of n-tetradecane, Thin-Layer Chromatography (TLC) is used for the initial separation and detection of intermediate compounds. asm.org Gas-Liquid Chromatography (GLC) and Infrared Spectroscopy are then used for the identification and structural elucidation of the purified compounds. asm.org For bicyclic structures, X-ray crystallography provides definitive structural information. rsc.orgrsc.org
Advanced Spectroscopic and Analytical Techniques for N Tetradecane Analysis
Application of Advanced Mass Spectrometry in Elucidating n-Tetradecane Fragmentation and Evaporation Behaviors
Advanced mass spectrometry techniques have been instrumental in providing a detailed understanding of the complex fragmentation and evaporation processes of n-tetradecane at the molecular level.
Cryo-atom probe tomography (cryo-APT) has emerged as a powerful technique for the three-dimensional analysis of materials at the nanoscale. oaepublish.com By analyzing frozen n-tetradecane, cryo-APT provides insights into the spatial distribution of atoms and molecules. oaepublish.com This method has been used to investigate the fundamental evaporation and fragmentation behavior of simple alkane chains. cambridge.org
In a typical cryo-APT analysis of n-tetradecane, the sample is quench-frozen and subjected to a high electric field, causing field evaporation. oup.com The resulting ions are then analyzed by a mass spectrometer. oup.com Studies have revealed a complex evaporation and fragmentation behavior for n-tetradecane, with the detection of a wide range of molecular fragments. oup.comresearchgate.net Despite this complexity, a significant portion of the detected signals, approximately 73%, corresponds to the intact ionized n-tetradecane molecule. oup.com
The technique has also enabled the observation of various dissociation pathways of larger molecules in an excited state and their subsequent decay in low-field regions as they travel toward the detector. cambridge.orgoup.com This detailed analysis of fragmentation patterns is crucial for interpreting the complex mass spectra obtained from organic and biological materials. crc1333.de
The mass spectra of n-tetradecane obtained through techniques like cryo-APT are characterized by a multitude of peaks corresponding to various alkane-related molecular fragments. oup.comresearchgate.net In one study, a total of 92 distinct peaks were identified and assigned to combinations of CₓHᵧ. oup.comresearchgate.net
The fragmentation pattern exhibits variations depending on the size of the fragment. For smaller fragments (C1 to C3), the most prominent peaks correspond to alkyl chains that have lost one hydrogen atom (CₙH₂ₙ₊₁⁺). oup.com In the C4 to C7 range, the dominant fragments are those that have lost two hydrogen atoms. oup.com For larger fragments, from C8 to C15, the highest peaks represent complete alkyl chains. oup.com
Interestingly, even with the extensive fragmentation, the most intense peak detected corresponds to the full-length n-tetradecane molecule at a mass-to-charge ratio (m/q) of 198 u/e. oup.com The ability to detect the intact molecule is significant for its unambiguous identification. researchgate.net The study of these fragmentation patterns is essential for understanding the behavior of more complex polymeric and biological materials during analysis. oup.com
Table 1: Observed Molecular Fragment Categories in n-Tetradecane Mass Spectrometry This table is interactive. Click on the headers to sort the data.
| Fragment Range | Predominant Molecular Formula | Observation |
|---|---|---|
| C1 - C3 | CₙH₂ₙ₊₁⁺ | Alkyl chains having lost one hydrogen atom. oup.com |
| C4 - C7 | C₄₊ₙH₈₊₂ₙ | Alkyl chains having lost two hydrogen atoms. oup.com |
| C8 - C15 | C₈₊ₙH₁₈₊₂ₙ | Complete alkyl chains. oup.com |
Chromatographic Methods for n-Tetradecane and its Metabolites
Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of n-tetradecane and its related compounds.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for analyzing the degradation products of n-tetradecane. For instance, in the study of the photosulfochlorination of n-tetradecane, GC-MS was used for the direct and simultaneous analysis of the resulting mixture, which included unreacted n-tetradecane, chloro-n-tetradecanes, and n-tetradecanesulfonyl chlorides. researchgate.net The mass spectrometry component allows for the identification of these various components through their unique fragmentation patterns. researchgate.net
Furthermore, GC-MS is employed to analyze more stable derivatives of degradation products to ensure accurate quantitative analysis. researchgate.net For example, n-tetradecanesulfonyl chlorides, which can degrade into the corresponding chlorides, are often converted to N,N-diethylsulfonamides for more reliable GC-MS analysis. researchgate.net The degradation pathway of n-tetradecane often begins with the oxidation of a terminal methyl group to a hydroxyl group, forming tridecan-1-ol, a process that can be monitored using GC-MS. researchgate.net
Due to its high purity and well-defined properties, n-tetradecane serves as a reference substance in gas chromatography. merckmillipore.comsigmaaldrich.commerckmillipore.com It is used as an internal standard in various analytical procedures. oconchemicals.ie For example, in the analysis of volatile organic compounds in tomato leaves, n-tetradecane was used as an internal standard in headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME/GC-MS). researchgate.net Its use as a standard allows for the accurate quantification of other compounds in a sample. n-Tetradecane is also utilized as a reference for determining the detection limits of various solvents in GC-MS applications. sigmaaldrich.com
Fourier Transform Infrared (FT-IR) Spectroscopy in Studying n-Tetradecane Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for investigating the molecular interactions of n-tetradecane. researchgate.net This non-destructive technique measures the absorption of infrared radiation by a sample, providing a molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. gossmanforensics.com
FT-IR has been used to study the interactions between n-tetradecane and other molecules, such as in the investigation of the self-assembly of cyclodextrin (B1172386) molecules at the n-tetradecane-aqueous solution interface. researchgate.net By analyzing the changes in the FT-IR spectrum, researchers can gain insights into the formation of inclusion complexes and the nature of the intermolecular forces at play, including H-bonding, electrostatic, and hydrophobic interactions. researchgate.net The technique is also applied in broader contexts, such as the analysis of soil organic matter, where understanding the interactions between organic and mineral components is crucial. illinois.edu In studies of skin barrier function, FT-IR is used to characterize the phase behavior and molecular interactions of ceramides, which share structural similarities with long-chain alkanes like n-tetradecane. nih.gov
Differential Scanning Calorimetry (DSC) for Thermophysical Characterization of n-Tetradecane Composites
Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to determine the thermal properties of materials, particularly phase change materials (PCMs) like n-tetradecane and its composites. purdue.eduresearchgate.net This method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com It is widely employed to ascertain key thermophysical parameters such as phase transition temperatures (melting and crystallization points) and the latent heat of fusion (enthalpy). mdpi.comacs.org
In the context of n-tetradecane composites, DSC is crucial for evaluating their performance as thermal energy storage materials. For instance, pure n-tetradecane has a melting point of approximately 7.1°C and a melting enthalpy of 172.9 J/g. mdpi.com When n-tetradecane is incorporated into a composite, such as being encapsulated or embedded in a supporting matrix, DSC is used to measure how these modifications affect its thermal behavior.
Research on microencapsulated n-tetradecane reveals important data through DSC analysis. For example, in one study, microcapsules with a polymethyl methacrylate (B99206) (PMMA) and polystyrene (PS) blend shell containing 75 wt% n-tetradecane exhibited a phase change enthalpy of 150.7 J/g. researcher.life In another, polystyrene/n-tetradecane nanoencapsulated phase change materials (NEPCMs) showed a melting point of 4.04°C with a latent heat of 98.71 J/g, and a freezing point of -3.43°C with a latent heat of 91.27 J/g. capes.gov.br The difference between melting and crystallization temperatures, known as supercooling, is a critical factor identified by DSC, with some microencapsulated n-tetradecane systems showing a difference of 5°C or more. purdue.edu
DSC is also instrumental in determining the encapsulation and energy storage efficiency of these composites. mdpi.com By comparing the enthalpy of the composite material to that of pure n-tetradecane, researchers can calculate the effective amount of PCM within the composite structure. For example, n-tetradecane microcapsules prepared for anti-icing coatings were found to have a melting enthalpy of 90.8 J/g, which corresponds to a specific energy storage efficiency. mdpi.com Similarly, DSC results for microcapsules with a calcium carbonate shell showed a latent heat capacity of 58.54 kJ/kg. acs.org
The following table summarizes DSC findings from various studies on n-tetradecane and its composites.
| Material | Melting Point (°C) | Melting Enthalpy (J/g) | Crystallization Point (°C) | Crystallization Enthalpy (J/g) | Reference |
| Pure n-Tetradecane (C14) | 7.1 | 172.9 | - | 182.2 | mdpi.com |
| Polystyrene/n-tetradecane NEPCM | 4.04 | 98.71 | -3.43 | 91.27 | capes.gov.br |
| n-Tetradecane Microcapsules (for anti-icing) | 7.4 | 90.8 | - | 96.3 | mdpi.com |
| Microencapsulated n-Tetradecane (PMMA/PS shell, 75 wt% core) | - | 150.7 | - | - | researcher.life |
| Microencapsulated n-Tetradecane Slurry | 5.6 | - | - | - | purdue.edu |
| n-tetradecane@CaCO₃ MEPCMs | - | 58.54 | - | - | acs.org |
| n-tetradecane/Expanded Graphite (B72142) (EG) Composite | 4 - 8 | ~200 | - | - | mdpi.com |
NEPCM: Nanoencapsulated Phase Change Material; MEPCM: Microencapsulated Phase Change Material. Enthalpy for n-tetradecane@CaCO₃ MEPCMs was reported in kJ/kg and converted to J/g for consistency.
X-ray Diffraction (XRD) for Structural Analysis of Tetradecane-Containing Materials
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to characterize the crystalline structure of materials. mat-cs.comverichek.netmalvernpanalytical.com The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystal lattice of a material, producing a unique diffraction pattern. mat-cs.com This pattern provides information about the material's phase composition, crystal structure, and lattice parameters. iastate.eduresearchpublish.com In the study of this compound-containing materials, XRD is essential for confirming the crystalline nature of the components and analyzing the structural integrity of composites after processes like microencapsulation. acs.orgdntb.gov.ua
XRD analysis is frequently used to verify that n-tetradecane, the core material, maintains its crystalline structure after being encapsulated within a shell material. dntb.gov.ua For example, in the synthesis of microcapsules with a melamine (B1676169) formaldehyde (B43269) resin shell, XRD patterns confirmed the presence of crystalline n-octadecane, a similar long-chain alkane, indicating that the encapsulation process did not alter its inherent structure. dntb.gov.ua This is crucial as the phase change behavior is dependent on the material's ability to crystallize and melt.
Furthermore, XRD is employed to identify the crystalline phases of the other components in the composite. In a study on n-tetradecane microcapsules with a calcium carbonate (CaCO₃) shell, XRD analysis was used to characterize the shell material itself. acs.org The results demonstrated that the CaCO₃ shell was a mixture of two crystalline polymorphs: vaterite and calcite. acs.org This level of structural detail is vital for understanding the properties and stability of the final composite material.
Neutron and X-ray diffraction have also been used to perform detailed structural analysis of n-tetradecane monolayers adsorbed on graphite. core.ac.uk These studies revealed that at low temperatures, the This compound (B157292) molecules form a crystalline structure with their extended axes parallel to the graphite surface. core.ac.uk However, at higher coverages, a different phase was observed where the molecules appear to be arranged in a parallel and upright orientation. core.ac.uk
The table below presents findings from XRD analyses of materials containing n-tetradecane or related structures.
| Material System | Key XRD Findings | Reference |
| n-tetradecane@CaCO₃ MEPCMs | Confirmed the successful encapsulation of n-tetradecane; identified the shell as a mixture of vaterite and calcite. | acs.org |
| n-Tetradecane monolayers on graphite | At low coverage, molecules lie parallel to the surface; at high coverage, a phase with upright molecules is formed. | core.ac.uk |
| Phase change microcapsules (general) | Used to investigate the crystalline structure of the core PCM and the shell material after synthesis. | dntb.gov.ua |
Combustion and Pyrolysis Kinetics of N Tetradecane As a Fuel Surrogate
Comprehensive Experimental and Kinetic Modeling of n-Tetradecane Combustion
Recent research has focused on developing a comprehensive understanding of n-tetradecane combustion through a combination of experimental studies and kinetic modeling. acs.org These efforts are vital due to the relative scarcity of experimental data for n-tetradecane, which has historically limited the development of detailed kinetic models. acs.org
The first detailed investigation into the gas-phase pyrolysis of n-tetradecane was conducted under a range of temperatures and pressures to identify the resulting chemical species. acs.org Photoionization mass spectrometry was employed for the detection of these species. acs.org
Below is a table summarizing the experimental conditions for n-tetradecane pyrolysis. acs.org
| Parameter | Value |
| Temperature Range | 832–1281 K |
| Pressure | 30 and 760 Torr |
The pyrolysis of n-tetradecane was found to be faster than that of shorter-chain n-alkanes like n-decane and n-dodecane, indicating that pyrolysis reactivity increases with the length of the carbon chain. researchgate.net
Detailed kinetic models are essential for simulating the complex chemical reactions that occur during combustion. For n-tetradecane, comprehensive models have been constructed and validated against a wide range of experimental data. acs.orgnih.gov These models often build upon existing mechanisms for other alkanes and incorporate both high- and low-temperature reaction pathways. osti.govosti.gov
One such model consists of 7,885 reversible reactions involving 1,813 species and was validated using data from jet-stirred reactor experiments. researchgate.net Another study developed a mechanism for a five-component surrogate fuel, including n-tetradecane, which contained 142 species and 502 elementary reactions. mdpi.com These models are validated against experimental data for ignition delay times, laminar flame speeds, and species concentration profiles from various reactors. researchgate.netresearchgate.netrepec.org
Analysis of the reaction pathways reveals the dominant chemical reactions during n-tetradecane pyrolysis and oxidation. acs.org For pyrolysis, the primary decomposition of n-tetradecane is dominated by C-C bond fission (scission) and H-abstraction reactions. acs.orgresearchgate.net At lower temperatures, C-C and C-H bond fission occur at similar rates, but C-C bond fission becomes dominant as the temperature increases. acs.org
In oxidation, H-atom abstraction reactions by radicals such as Ḣ, Ȯ(³P), ȮH, and HȮ₂ are critical in controlling the reaction kinetics. nih.gov Sensitivity analysis has shown that HO₂ plays a significant role in ignition delay times, whereas reactions involving C0-C3 species are dominant for laminar burning velocities. acs.org
Ignition delay time and laminar burning velocity are key global combustion parameters used to validate kinetic models. researchgate.net Experiments have been conducted in shock tubes and rapid compression machines to measure these parameters for n-tetradecane/air mixtures under various conditions. researchgate.netacs.org
Ignition delay times for n-tetradecane have been measured at pressures ranging from 9 to 58 atm and temperatures from 786 to 1396 K. acs.org Studies comparing n-tetradecane with other large n-alkanes (C7 and larger) have shown that any differences in reactivity are slight and within experimental uncertainties. acs.org While the pyrolysis reactivity increases with carbon chain length, the effect on ignition delay times and laminar burning velocities is minimal. researchgate.net
The table below presents some of the conditions under which n-tetradecane ignition has been studied. mdpi.comresearchgate.netacs.org
| Parameter | Value |
| Equivalence Ratio (Φ) | 0.25, 0.5, 1.0 |
| Pressure (P) | 9–58 atm, 1.2 MPa, 4.0 MPa |
| Temperature (T) | 786–1396 K, 900–1300 K |
Laminar flame speed data has also been used to validate reaction mechanisms, with simulations generally showing good agreement with experimental trends across different pressures and equivalence ratios. mdpi.com
n-Tetradecane as a Surrogate Fuel in Engine and Combustion Research
N-tetradecane is frequently used as a surrogate for diesel and jet fuels in combustion research due to its representative physical and chemical properties. repec.orgmit.edu Reduced and detailed kinetic mechanisms for n-tetradecane are employed in computational fluid dynamics (CFD) models to simulate engine performance and pollutant formation. repec.orgresearchgate.net
For instance, a reduced n-tetradecane-toluene mechanism with 85 species and 317 reactions was developed to serve as a surrogate for marine diesel fuel. repec.org This mechanism was validated against experimental data from various reactors and a marine diesel engine, showing good agreement for in-cylinder pressure and NOx emissions. repec.org
Soot formation is a critical area of research in combustion, and n-tetradecane is used as a surrogate to model this process. repec.orgpsecommunity.org The chemical mechanism used in simulations has a significant impact on the prediction of soot generation. researchgate.net
Studies comparing different surrogate mechanisms have found that those based on n-tetradecane are more suitable for simulating soot in marine engines than those based on shorter-chain alkanes like n-heptane. researchgate.netrepec.org The n-tetradecane mechanisms result in a soot particle size distribution that is closer to experimental data. mit.edurepec.org The soot nucleation stage in models using an n-tetradecane-toluene mixture was found to be slightly more consistent with experimental results than the pure n-tetradecane mechanism. repec.orgpsecommunity.org Key soot precursors identified in these models include acetylene (B1199291) and A4 (naphthalene). mit.edurepec.org
Role of n-Tetradecane in Multi-Component Surrogate Fuel Models for Aviation Kerosene (B1165875) (e.g., RP-3)
Aviation kerosenes like RP-3, the most widely used in China, are complex mixtures of hundreds of hydrocarbon compounds. mdpi.comacs.org To facilitate computational fluid dynamics (CFD) simulations of combustion processes, simplified surrogate fuels are formulated to emulate the physical and chemical properties of the real fuel. N-tetradecane is a key component in many of these surrogates, where it represents the n-alkane fraction, particularly the heavier linear alkanes. mdpi.comacs.org
The formulation of a surrogate fuel involves selecting a few representative components and blending them in proportions that match the target properties of the real fuel, such as cetane number, density, viscosity, and H/C ratio. acs.orgresearchgate.net N-tetradecane is chosen for its ability to help match these properties, especially those related to ignition and combustion characteristics.
For instance, one study proposed a five-component surrogate for RP-3 kerosene designed to more accurately reflect its physical properties and low-temperature combustion behavior. mdpi.com This model includes n-tetradecane as a representative of the linear alkanes. mdpi.com Another surrogate model for a high-energy-density fuel (HEF) kerosene was formulated with n-tetradecane to represent 10% of the mixture by mole fraction. ingentaconnect.com The inclusion of n-tetradecane in these models is critical for accurately predicting ignition delay times and laminar flame speeds, which are fundamental combustion properties. mdpi.comingentaconnect.com
| Target Fuel | Surrogate Components & Mole Fractions (%) | Reference |
|---|---|---|
| RP-3 Kerosene | n-Tetradecane, n-Dodecane, Isododecane, Decalin, 1,3,5-Trimethylbenzene | mdpi.com |
| HEF Kerosene | n-Dodecane (65%), n-Tetradecane (10%), Decalin (25%) | ingentaconnect.com |
| Aviation Biofuel | n-Decane (11.44%), n-Dodecane (43.43%), n-Tetradecane (43.11%), Methylcyclohexane (2.02%) | researchgate.netresearchgate.netresearchgate.net |
| Marine Diesel Fuel | n-Tetradecane, Toluene, Methylcyclohexane (MCH), Ethanol | researchgate.net |
Theoretical and Experimental Studies of n-Tetradecane Mixtures as Biofuels
In the context of biofuels, n-tetradecane is frequently used as a surrogate component, typically representing the conventional diesel fraction in biodiesel blends. tandfonline.commmu.ac.uk This allows researchers to study the fundamental spray, evaporation, and combustion characteristics of blended fuels in a controlled manner.
Theoretical studies have employed n-tetradecane to model the diesel component in simulations of diesel-biodiesel blend droplet evaporation. tandfonline.com One such model substituted diesel fuel with n-tetradecane and biodiesel with methyl oleate (B1233923) to predict how blend composition affects vaporization time. tandfonline.com Similarly, in computational studies of spray and combustion, n-tetradecane has been used alongside n-heptane as a surrogate for diesel to compare its performance against waste cooking oil biodiesel surrogates. mmu.ac.uk
Experimental studies also rely on n-tetradecane as a diesel representative. Comparative investigations of spray characteristics have used n-tetradecane, n-dodecane, and n-heptane as single-component surrogates for diesel to contrast with biodiesel fuels represented by components like methyl oleate and methyl laurate. royalsocietypublishing.orgresearchgate.net These experiments help establish that the spray penetration of diesel can be effectively predicted using single-component representatives like n-tetradecane. royalsocietypublishing.orgresearchgate.net
Furthermore, n-tetradecane plays a role in developing surrogates for advanced aviation biofuels. A surrogate model for an aviation biofuel was formulated with 43.11% n-tetradecane, demonstrating its importance in emulating the properties of next-generation, paraffinic-rich renewable fuels. researchgate.net Experimental work on the phase behavior of biofuel mixtures has also included binary systems of n-tetradecane with biodiesel components like ethyl myristate to understand low-temperature properties. ua.pt
| Study Type | Biofuel Context | Role of n-Tetradecane | Other Components | Reference |
|---|---|---|---|---|
| Theoretical Modeling | Diesel-Biodiesel Blend Evaporation | Surrogate for diesel fuel | Methyl Oleate (for biodiesel) | tandfonline.com |
| Experimental & Numerical | Spray Characteristics of Diesel vs. Biodiesel | Single-component surrogate for diesel | n-Heptane, n-Dodecane, Methyl Oleate, Methyl Laurate | royalsocietypublishing.orgresearchgate.net |
| Surrogate Formulation | Aviation Biofuel | Major component of surrogate (43.11%) | n-Decane, n-Dodecane, Methylcyclohexane | researchgate.net |
| Experimental (Phase Behavior) | Biodiesel Blends | Alkane component for binary mixture study | Ethyl Myristate | ua.pt |
| Numerical Simulation | Diesel vs. Waste Cooking Oil Biodiesel | Component of diesel surrogate | n-Heptane, Methyl Decanoate, Methyl-9-decenoate | mmu.ac.uk |
Environmental Bioremediation and Degradation Mechanisms of N Tetradecane
Microbial Degradation of n-Tetradecane in Contaminated Environments
Microorganisms, including fungi and bacteria, play a crucial role in the breakdown of n-tetradecane in contaminated environments. kaznu.kzsbmicrobiologia.org.br These organisms possess the metabolic machinery to utilize hydrocarbons as a source of carbon and energy, thereby converting them into less harmful substances. kaznu.kz The efficiency of this degradation process is influenced by various factors, including the type of microbial species present, environmental conditions, and the bioavailability of the contaminant. iwaponline.comijcmas.com
Fungal Bioremediation of n-Tetradecane
Fungi, particularly filamentous fungi, have demonstrated significant potential for the bioremediation of n-tetradecane. nih.govdntb.gov.uamdpi.com Their ability to produce a wide array of extracellular enzymes allows them to break down complex organic molecules, including the long-chain alkanes found in petroleum products. pensoft.net
Several fungal strains have been identified for their capacity to degrade n-tetradecane. Research has highlighted the efficacy of species within the genera Aspergillus, Penicillium, Trichoderma, and Fusarium. nih.govdntb.gov.uaresearchgate.net
Specifically, strains such as Aspergillus sp. SBUG-M1743, Penicillium javanicum SBUG-M1744, Trichoderma harzianum SBUG-M1750, and various Fusarium oxysporum strains have been isolated from polluted habitats and studied for their bioremediation capabilities. nih.govresearchgate.net Studies have shown that Aspergillus sp. and Penicillium javanicum exhibit remarkable capabilities in degrading tetradecane (B157292), leading to a significant increase in their biomass. dntb.gov.uamdpi.com In contrast, Trichoderma harzianum has shown comparatively lower efficiency in this compound degradation. dntb.gov.ua Other fungal species, including Beauveria bassiana, Mortierella sp., Phoma sp., and Scolecobasidium obovatum, have also been identified as capable of degrading crude oil, which contains n-tetradecane. cdnsciencepub.com
Fungal Strains with n-Tetradecane Degradation Capability
| Fungal Genus | Specific Strain(s) | Degradation Efficiency Notes |
|---|---|---|
| Aspergillus | SBUG-M1743, sp. | Remarkable biodegradation capabilities, significant biomass increase. dntb.gov.uamdpi.com |
| Penicillium | javanicum SBUG-M1744, SBUG-M1770 | Remarkable biodegradation capabilities, significant biomass increase. dntb.gov.uamdpi.com |
| Trichoderma | harzianum SBUG-M1750 | Poor growth and low efficiency in this compound degradation. dntb.gov.ua |
| Fusarium | oxysporum SBUG-1746, SBUG-M1748, SBUG-M1768, SBUG-M1769 | Demonstrated ability to degrade this compound. nih.govresearchgate.net |
Fungi employ two primary pathways for the initial oxidation of n-alkanes like this compound: monoterminal and diterminal oxidation. dntb.gov.uadntb.gov.uamdpi.com
In monoterminal oxidation , the fungus attacks one end of the alkane chain, converting it into a primary alcohol. This alcohol is then further oxidized to an aldehyde and subsequently to a fatty acid (in this case, tetradecanoic acid). This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. dntb.gov.uadntb.gov.ua
Diterminal oxidation involves the oxidation of both ends of the alkane molecule, leading to the formation of a dicarboxylic acid. dntb.gov.uadntb.gov.ua This pathway provides an alternative route for the complete mineralization of the hydrocarbon.
Research has shown that fungal species can utilize one or both of these pathways. For instance, Aspergillus sp. SBUG-M1743, Penicillium javanicum SBUG-M1744, and Trichoderma harzianum SBUG-M1750 primarily utilize the monoterminal degradation pathway. dntb.gov.uadntb.gov.ua In contrast, some strains of Fusarium oxysporum have been observed to undertake both monoterminal and diterminal degradation. nih.govdntb.gov.ua Similarly, Penicillium javanicum strains SBUG-M1741 and SBUG-M1742 have been shown to oxidize medium-chain alkanes through both mono- and diterminal degradation. uni-greifswald.de
Analysis of the metabolic byproducts of fungal degradation provides crucial insights into the degradation pathways. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify these metabolites. uni-greifswald.de
During the fungal degradation of n-tetradecane, a series of monocarboxylic and dicarboxylic acids are produced. nih.govmdpi.com For instance, the degradation of this compound by Aspergillus sp. SBUG-M1743 results in the formation of several monocarboxylic acids, including tetradecanoic, dodecanoic, decanoic, octanoic, and hexanoic acids, which is indicative of the monoterminal oxidation pathway. nih.gov Similarly, Penicillium javanicum SBUG-M1744 produces tetradecanoic, dodecanoic, and octanoic acids. nih.gov The degradation by Trichoderma harzianum SBUG-M1750 also yields tetradecanoic and dodecanoic acids. nih.gov
The detection of dicarboxylic acids, such as hexanedioic acid, in cultures of certain Fusarium oxysporum strains, points to the operation of the diterminal degradation pathway in addition to the monoterminal pathway. mdpi.com
Metabolites Detected During Fungal Degradation of n-Tetradecane
| Fungal Strain | Detected Metabolites (Monocarboxylic Acids) | Detected Metabolites (Dicarboxylic Acids) | Indicated Degradation Pathway |
|---|---|---|---|
| Aspergillus sp. SBUG-M1743 | Tetradecanoic, Dodecanoic, Decanoic, Octanoic, Hexanoic acids nih.gov | - | Monoterminal nih.gov |
| Penicillium javanicum SBUG-M1744 | Tetradecanoic, Dodecanoic, Octanoic acids nih.gov | - | Monoterminal nih.gov |
| Trichoderma harzianum SBUG-M1750 | Tetradecanoic, Dodecanoic acids nih.gov | - | Monoterminal nih.gov |
| Fusarium oxysporum SBUG-M1768 & SBUG-M1769 | Dodecanoic, Decanoic, Octanoic, Hexanoic acids nih.gov | Hexanedioic acid nih.gov | Monoterminal and Diterminal nih.gov |
Bacterial Degradation of n-Tetradecane
Bacteria are also key players in the bioremediation of hydrocarbon-contaminated environments. kaznu.kz Their metabolic diversity and ability to adapt to harsh conditions make them effective degraders of a wide range of pollutants, including n-tetradecane. iwaponline.com
The genus Rhodococcus is particularly noteworthy for its robust ability to degrade hydrocarbons. iwaponline.comresearchgate.net Species of Rhodococcus are often found to dominate contaminated ecosystems and can efficiently break down various components of crude oil, including alkanes. iwaponline.com
Strains of Rhodococcus possess a range of enzymes, such as alkane monooxygenases and cytochrome P450, that are involved in the initial oxidation of alkanes to alcohols. researchgate.net These alcohols are then further oxidized to fatty acids, which can be metabolized by the bacterium. researchgate.net For example, Rhodococcus sp. strain p52 has demonstrated the ability to utilize this compound as a sole source of carbon and energy, removing 85.7% of it within 48 hours. nih.gov This strain's degradation rate for this compound was measured at 3.8 mg per hour per gram of dry cells. nih.gov
Research has shown that the presence of other hydrocarbons can influence the degradation of this compound by Rhodococcus sp. For instance, the degradation of aromatic hydrocarbons can be enhanced in the presence of aliphatic hydrocarbons like this compound. iwaponline.com Conversely, the presence of aromatics may reduce the degradation of aliphatics due to factors like cometabolism and substrate competition. iwaponline.com The psychrotrophic Rhodococcus sp. strain Q15 has been shown to mineralize short-chain alkanes like dodecane (B42187) and hexadecane (B31444) more effectively than long-chain alkanes at low temperatures. asm.org
Co-metabolic Effects and Substrate Competition in Mixed Hydrocarbon Degradation
The biodegradation of n-tetradecane in environments contaminated with a mixture of hydrocarbons is a complex process influenced by interactions between different compounds. The presence of other hydrocarbons, such as aromatics, can lead to co-metabolic effects and substrate competition, altering degradation rates. iwaponline.com
In studies involving the bacterium Rhodococcus sp. strain p52, the degradation of phenanthrene (B1679779) (an aromatic hydrocarbon) was observed to be enhanced in the presence of n-tetradecane. iwaponline.com This enhancement is attributed to increased bioavailability and improved cell surface hydrophobicity, which facilitates better uptake of the aromatic substrate. iwaponline.com Conversely, the degradation of n-tetradecane was found to decrease in the presence of aromatic hydrocarbons like phenanthrene and anthracene. iwaponline.com This inhibitory effect is likely due to a combination of factors, including:
Substrate Competition: Different hydrocarbons may compete for the active sites of the same degradative enzymes.
Metabolic Regulation: The presence of a more easily metabolized substrate can sometimes repress the expression of enzymes required for the degradation of other compounds.
Shift in Enzyme Activity: The metabolic focus of the microorganism may shift towards the degradation of the other present hydrocarbons. iwaponline.com
Research on microbial consortia has also highlighted these complex interactions. For instance, a consortium that was highly effective at removing medium- and long-chain alkanes, including n-tetradecane, contained bacterial isolates that, individually, could not utilize this compound or its downstream intermediates. nih.gov This suggests a synergistic or co-metabolic relationship where the metabolic activities of different species are required for the complete degradation of the hydrocarbon mixture. nih.gov
Degradation of n-Tetradecane in Soil and Vadose Zone Environments
Once released into the terrestrial environment, n-tetradecane is subject to several fate and transport processes. Due to its chemical properties, it is expected to be immobile in soil. nih.gov Biodegradation is considered a primary environmental fate process for n-tetradecane in soil. nih.gov In one study, n-tetradecane at a concentration of 13 ppm degraded to below detection limits within five days in a soil environment at 20°C. nih.gov
The vadose zone, the unsaturated region of soil above the groundwater table, is a critical area for the natural attenuation of petroleum hydrocarbons. The microbial ecology within this zone is shaped by factors like soil type, depth, and the composition of the contaminant. mountainscholar.org Studies investigating n-hexadecane (a similar, longer-chain alkane) in a simulated vadose zone showed that leaked pollutants tend to concentrate in areas with strong capillary action. researchgate.net The infiltration of the non-aqueous phase liquid (NAPL) is a major driver for changes in moisture content and electrical conductivity within the vadose zone. researchgate.net Microbial degradation is often most active near the edges of the capillary zone and where pollutants have accumulated. researchgate.net
The efficiency of n-tetradecane biodegradation in soil is governed by a range of environmental factors that affect microbial growth and enzyme activity. These key factors include temperature, pH, oxygen availability, and nutrient concentrations. nih.govbrieflands.com
Temperature: Most oil-degrading microorganisms are mesophilic, with optimal activity typically occurring between 20°C and 35°C. brieflands.com However, thermophilic bacteria capable of degrading n-tetradecane at higher temperatures have also been isolated. brieflands.comcornell.edu
pH: Soil pH is a critical parameter as it influences the activity of microbial enzymes. brieflands.com The optimal pH for degradation depends on the specific microorganisms involved, but most prefer conditions near neutral (pH 6 to 8). brieflands.com Microbial degradation of alkanes can itself lower the pH due to the production of acidic metabolites. researchgate.net
Oxygen: Aerobic degradation of hydrocarbons like n-tetradecane requires a substantial amount of oxygen. brieflands.com It is estimated that approximately 3.1 mg of oxygen is needed to fully biodegrade 1 mg of hydrocarbon. brieflands.com In the vadose zone, processes like soil venting can be used to enhance the supply of oxygen and accelerate bioremediation. dtic.mil
Nutrients: The availability of nutrients, particularly nitrogen and phosphorus, is essential for microbial growth and can be a limiting factor in the biodegradation of hydrocarbons, which are rich in carbon but poor in these other essential elements. nih.govresearchgate.net
Table 1: Key Environmental Factors for n-Tetradecane Degradation in Soil
| Factor | Influence on Degradation | Optimal Range/Condition | Citation |
|---|---|---|---|
| Temperature | Affects microbial metabolic rates and enzyme kinetics. | Typically 20-35°C for mesophilic organisms. | brieflands.com |
| pH | Impacts enzyme activity and microbial cell surface charge. | Generally neutral (pH 6-8). | brieflands.com |
| Oxygen | Acts as the primary electron acceptor for aerobic degradation pathways. | Essential for aerobic biodegradation. | nih.govbrieflands.com |
| Nutrients | Nitrogen and phosphorus are required for microbial biomass production. | Can be a limiting factor; addition may be required (biostimulation). | nih.govresearchgate.net |
| Moisture | Affects substrate transport and microbial activity. | Can limit biodegradation in soils. | nih.gov |
Hydrocarbon contamination significantly shapes the composition and spatial structure of microbial communities in soil. researchgate.net In contaminated sites, there is often a selective enrichment of hydrocarbon-utilizing microorganisms. nih.gov Phyla such as Proteobacteria, Bacteroidetes, and Firmicutes are frequently found to be dominant in contaminated areas due to their metabolic versatility and adaptability. mdpi.com
The spatial distribution of these microbial communities is not uniform. Studies using electrokinetic remediation have shown that microorganisms can migrate under an electric field, with the highest numbers and greatest degradation rates often found in specific zones, such as near the cathode. nih.gov A significant positive correlation exists between the number of microorganisms and the degradation rate of this compound. nih.gov
In the vadose zone, the microbial community structure also shows distinct spatial variations. Research on n-hexadecane contamination revealed that specific bacterial genera, such as Sphingomonas and Nocardioides, were primarily involved in the degradation process and were concentrated near the pollutant accumulation areas. researchgate.net The distribution of contaminants and the resulting environmental gradients (e.g., oxygen, nutrients) are key drivers of this microbial structuring. mdpi.com
Mechanistic Insights into n-Tetradecane Biodegradation
Understanding the biochemical reactions and molecular-level mechanisms of n-tetradecane degradation is crucial for optimizing bioremediation strategies. This involves identifying the specific enzymatic pathways that microorganisms employ to break down the stable alkane structure.
Enzymatic Pathways in n-Tetradecane Oxidation (e.g., Monooxygenase Activity, β-oxidation)
The primary aerobic degradation pathway for n-tetradecane is initiated by an oxidation attack on the alkane chain, followed by a process similar to the metabolism of fatty acids. mdpi.comresearchgate.net This process can be broken down into several key enzymatic steps.
Monoterminal Oxidation: The most common initial step is the oxidation of a terminal methyl group. This reaction is catalyzed by a class of enzymes called monooxygenases . researchgate.netnih.govresearchgate.net In many bacteria and fungi, this enzyme is a cytochrome P450 monooxygenase. mdpi.comresearchgate.net This hydroxylation step converts n-tetradecane into the corresponding primary alcohol, 1-tetradecanol (B3432657). mdpi.comresearchgate.net
Alcohol and Aldehyde Dehydrogenation: The 1-tetradecanol is then further oxidized. A fatty alcohol dehydrogenase converts the alcohol to an aldehyde (tetradecanal), which is subsequently oxidized by a fatty aldehyde dehydrogenase to form the corresponding fatty acid, tetradecanoic acid. researchgate.net
β-Oxidation: The resulting tetradecanoic acid is activated to its acyl-CoA derivative (tetradecanoyl-CoA) by an acyl-CoA synthetase . mdpi.comessex.ac.uk This molecule then enters the β-oxidation pathway. In this cyclic pathway, the fatty acid chain is shortened by two carbon atoms during each cycle, producing acetyl-CoA. mdpi.commdpi.com The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production.
Some microorganisms can also perform diterminal oxidation , where both terminal methyl groups of the n-tetradecane molecule are hydroxylated, eventually leading to the formation of a dicarboxylic acid. mdpi.comnih.gov A less common pathway involves subterminal oxidation , where an internal methylene (B1212753) group is attacked, leading to the formation of secondary alcohols and ketones. nih.gov
Table 2: Key Enzymes in the Monoterminal Oxidation of n-Tetradecane
| Step | Enzyme Class | Substrate | Product | Citation |
|---|---|---|---|---|
| 1. Hydroxylation | Monooxygenase (e.g., Cytochrome P450) | n-Tetradecane | 1-Tetradecanol | mdpi.comnih.govresearchgate.net |
| 2. Alcohol Oxidation | Fatty Alcohol Dehydrogenase | 1-Tetradecanol | Tetradecanal | researchgate.net |
| 3. Aldehyde Oxidation | Fatty Aldehyde Dehydrogenase | Tetradecanal | Tetradecanoic Acid | researchgate.net |
| 4. Acyl-CoA Synthesis | Acyl-CoA Synthetase | Tetradecanoic Acid | Tetradecanoyl-CoA | mdpi.comessex.ac.uk |
| 5. Chain Shortening | β-Oxidation Pathway Enzymes | Tetradecanoyl-CoA | Acetyl-CoA + Shorter Acyl-CoA | mdpi.commdpi.com |
Theoretical Calculations and Experimental Validation of Chain-Breaking Mechanisms
Beyond enzymatic pathways, understanding the fundamental chemical stability and likely points of fracture in the n-tetradecane molecule provides deeper insight into its degradation. This can be explored through a combination of theoretical modeling and experimental analysis.
Theoretical calculations, such as those using Fukui indices, can predict the most reactive sites in a molecule. These indices measure changes in electron density and can identify carbon atoms that are most susceptible to electrophilic or nucleophilic attack, which are the initial steps in chemical degradation. researchgate.net For n-tetradecane, these calculations can predict the specific C-C bonds that are most likely to break during degradation. researchgate.net
These theoretical predictions can be validated experimentally. For instance, pyrolysis (thermal decomposition) studies of n-tetradecane using reactive molecular dynamics (ReaxFF-MD) simulations show that the initial cracking predominantly involves the cleavage of C-C bonds, leading to the formation of smaller straight-chain radicals. cup.edu.cn
In biodegradation studies, high-resolution mass spectrometry provides powerful experimental validation. By analyzing the intermediate metabolites from soil degradation experiments, specific ionic fragments can be identified. The presence of fragments such as C₅H₁₃⁺, C₆H₁₅⁺, and C₇H₁₇⁺ directly reflects the chain-breaking mechanisms occurring during degradation. researchgate.net The detection of these specific fragments aligns with the active cleavage points predicted by theoretical calculations, reinforcing the correlation between theoretical models and experimental outcomes. researchgate.net
Strategies for Enhancing Bioremediation of n-Tetradecane Contamination
The inherent capacity of microorganisms to degrade hydrocarbons can be significantly accelerated through various enhancement strategies. These techniques aim to overcome the limiting factors that often constrain the rate and extent of bioremediation in contaminated environments. Key strategies include introducing specialized microorganisms (bioaugmentation), stimulating the activity of indigenous populations with nutrients (biostimulation), and increasing the bioavailability of the contaminant with surfactants. scirp.orgresearchgate.net Often, a combination of these approaches yields the most effective results for the cleanup of n-tetradecane contamination. scirp.org
Bioaugmentation
Bioaugmentation involves the introduction of specific, highly efficient hydrocarbon-degrading microbial strains or consortia into a contaminated site to supplement the indigenous microbial population. scirp.org This strategy is particularly useful when the native microbial community lacks the necessary catabolic genes or metabolic capacity to degrade a contaminant like n-tetradecane efficiently.
Research has demonstrated the effectiveness of various bacterial and fungal consortia in degrading n-tetradecane. For instance, a microbial consortium (Consortium 2), which included strains of Pseudomonas aeruginosa, Bacillus sp., and Micrococcus sp., was shown to remove 57% of this compound in diesel-contaminated soil over 60 days. sbmicrobiologia.org.br Fungi isolated from polluted habitats in Kazakhstan have also shown significant potential; Aspergillus sp. SBUG-M1743 and Penicillium javanicum SBUG-M1744 displayed remarkable capabilities, achieving an almost complete degradation of this compound accompanied by up to a 9-fold increase in biomass in static cultures. mdpi.comdntb.gov.ua The degradation pathways can also be influenced by the microorganisms used. For example, some fungal strains primarily produce monocarboxylic acids via monoterminal degradation, while others can undertake both monoterminal and diterminal pathways, also producing dicarboxylic acids. mdpi.comdntb.gov.ua
Table 1: Research Findings on Bioaugmentation for n-Tetradecane Degradation
| Microorganism/Consortium | Substrate(s) | Key Findings | Reference(s) |
| Consortium 2 (Pseudomonas aeruginosa, Bacillus sp., Micrococcus sp.) | Diesel Fuel (containing this compound) | Achieved 57% removal of this compound from contaminated soil after 60 days. | sbmicrobiologia.org.br |
| Aspergillus sp. SBUG-M1743 | This compound | Showed remarkable biodegradation capability with up to a 9-fold biomass increase; remaining substrate did not exceed 11%. | mdpi.comdntb.gov.ua |
| Penicillium javanicum SBUG-M1744 | This compound | Exhibited complete degradation of this compound at 0.25% concentration and a 7.5-fold increase in biomass in static cultures. | mdpi.comdntb.gov.ua |
| Fungal Strains (e.g., Aspergillus sp., Penicillium javanicum) | This compound | Demonstrated significant biodegradation capabilities for this compound. | mdpi.com |
| Bacterial Consortium (S1-2, S2-A, CN-3, HC8-3S) | Crude Oil, this compound | The consortium degraded 97.1% of total petroleum hydrocarbons, significantly higher than individual strains. | mdpi.com |
| Thermophilic Bacteria | n-Tetradecane | Certain thermophilic bacteria have been reported to degrade n-tetradecane at high temperatures. | brieflands.com |
Biostimulation
Biostimulation aims to enhance the activity of the native oil-degrading microbial population by adding limiting nutrients and electron acceptors, such as oxygen. scirp.orgdavuniversity.org In many hydrocarbon-contaminated environments, the growth and metabolic activity of microorganisms are hindered by a scarcity of essential nutrients like nitrogen and phosphorus, creating a high carbon-to-nutrient ratio. scirp.orgresearchgate.net
The addition of nitrogen and phosphorus sources can stimulate microbial growth, leading to a more rapid and complete degradation of contaminants. davuniversity.orgresearchgate.net For example, following the Exxon Valdez oil spill, the application of fertilizers containing nitrogen and phosphorus was a principal focus to enhance the natural biodegradation of oil on shorelines. allenpress.com Laboratory studies have confirmed that adding nutrients can significantly increase the rate of hydrocarbon degradation. researchgate.net Research on diesel-contaminated soil showed that biostimulation with nitrogen sources like ammonium (B1175870) sulfate (B86663), potassium nitrate, and urea (B33335) enhanced the biodegradation of C10–C25 n-alkanes. researchgate.net Organic amendments, such as chicken droppings, can also serve as effective biostimulants by providing both nutrients and a source of microorganisms, leading to a progressive reduction in total petroleum hydrocarbons. gsconlinepress.com
Table 2: Research Findings on Biostimulation for n-Tetradecane and Alkane Degradation
| Biostimulant | Contaminant(s) | Key Findings | Reference(s) |
| Nitrogen and Phosphorus Fertilizers | Crude Oil | Nutrient application increases the rate of biodegradation of oil by indigenous microorganisms. | allenpress.com |
| Fertilized Clay Mineral Flakes (N, P, K) | Crude Oil (from Deepwater Horizon spill) | Fertilized clay treatment removed 98% of total alkanes, compared to 82.5% in the sample without additives, after one month. | nih.gov |
| Nitrogen Sources (Ammonium sulfate, Potassium nitrate, Urea) | Diesel Fuel (C10–C25 n-alkanes) | Nutrient enhancement with nitrogen sources was shown to be a critical factor for bioremediation applications. | researchgate.net |
| Chicken Droppings (Organic Nutrient) | Crude Oil | Enhanced bioremediation of crude oil contaminated soil, with up to 57.04% TPH degradation in 28 days. | gsconlinepress.com |
| Leonardite and Tween-80® | Total Petroleum Hydrocarbons (TPHs) | A combination of Leonardite (a nutrient source) and a surfactant (Tween-80®) resulted in 52% TPH degradation in 80 days. | scielo.br |
| Effective Microbial Fermented Product (EMF) | Benzo[a]pyrene | The addition of EMF, a nutrient source, significantly boosted the biodegradation of the contaminant. | mdpi.com |
Surfactant-Enhanced Bioremediation
The low water solubility and high hydrophobicity of n-tetradecane can limit its availability to microorganisms, a major constraint in bioremediation. nih.gov Surfactant-enhanced bioremediation (SEB) addresses this by introducing surface-active agents (surfactants) to increase the bioavailability of hydrophobic compounds. nih.gov Surfactants, which can be synthetic or of biological origin (biosurfactants), work by reducing surface and interfacial tension, which promotes the emulsification and micellar solubilization of hydrocarbons. nih.govnih.gov
This process effectively increases the contaminant's surface area and its transfer from the solid or non-aqueous phase to the aqueous phase, where microbial uptake occurs. nih.govnih.gov For instance, a biodegradable surfactant was found to stimulate the direct uptake of n-tetradecane. nih.gov Biosurfactants, such as rhamnolipids produced by Pseudomonas aeruginosa, are particularly advantageous due to their low toxicity and high biodegradability. nih.govmdpi.com Studies have shown that the addition of a biosurfactant produced by Planococcus sp. XW-1 increased the biodegradation rate of crude oil adsorbed on sand from 65% to 86%. mdpi.com However, the effect can be concentration-dependent, as high concentrations of some surfactants may inhibit microbial growth. nih.gov
Table 3: Research Findings on Surfactant-Enhanced Bioremediation of Alkanes
| Surfactant/Biosurfactant | Contaminant(s) | Mechanism/Key Findings | Reference(s) |
| Biodegradable Surfactant | n-Decane, n-Tetradecane | Stimulated the direct uptake of the alkanes as well as the uptake of micelle-solubilized hydrocarbons. | nih.gov |
| Pseudomonas aeruginosa UG2 Biosurfactant | Hydrocarbon mixture (this compound, hexadecane, pristane) | Enhanced degradation of all hydrocarbons in the mixture (except 2-methylnaphthalene) after a 2-month incubation period. | davuniversity.org |
| Rhamnolipids | Hexadecane | Showed both positive and negative effects on degradation by Candida tropicalis, depending on the concentration. | nih.gov |
| Biosurfactant from Planococcus sp. XW-1 | Crude Oil | Increased the biodegradation rate of crude oil adsorbed on sand from 65% to 86%. | mdpi.com |
| Tween-80® | Total Petroleum Hydrocarbons (TPHs) | The surfactant produced an effect on TPH solubility and increased microbial respiration (CO2 production). | scielo.br |
Interfacial Phenomena and Emulsion Science Involving N Tetradecane
Thermodiffusion Behavior of n-Tetradecane in Microemulsion Systems
N-tetradecane has been instrumental in studies concerning the thermodiffusion behavior of microemulsion droplets. atamanchemicals.comacs.orgsigmaaldrich.comfishersci.seottokemi.comkrackeler.comsigmaaldrich.com Specifically, research has been conducted on systems of H₂O/n-alkanes/C₁₂E₅ (pentaethylene glycol monododecyl ether), where n-tetradecane is one of the alkanes used. atamanchemicals.comacs.orgsigmaaldrich.comfishersci.seottokemi.comkrackeler.comsigmaaldrich.com These studies employ techniques like infrared thermal diffusion forced Rayleigh scattering (IR-TDFRS) to measure the Soret coefficient (ST) of the microemulsion droplets. acs.org
The Soret effect describes the movement of particles in a mixture due to a temperature gradient. In these microemulsion systems, researchers have investigated how the Soret coefficient changes as a function of the microemulsion's structure, particularly as it approaches the emulsification failure boundary. acs.org By varying the chain length of the n-alkanes, including n-tetradecane, it is possible to study the thermodiffusion of spherical oil-in-water (o/w) microemulsion droplets of different sizes at a constant temperature. acs.orgresearchgate.net This research has revealed a linear relationship between the Soret coefficient and the radius of the droplets within the investigated range. acs.org Furthermore, small-angle neutron scattering (SANS) experiments have been used to confirm the spherical shape and determine the size of these microemulsion droplets. acs.org
| Parameter | Description | Significance in n-Tetradecane Microemulsions |
| Soret Coefficient (ST) | A measure of the magnitude of the thermodiffusion effect. | Found to have a linear dependence on the droplet radius in H₂O/n-alkane/C₁₂E₅ systems. acs.org |
| Emulsification Failure Boundary | The point at which the microemulsion breaks down. | The thermodiffusion behavior is studied as this boundary is approached. acs.org |
| Droplet Radius | The size of the spherical o/w microemulsion droplets. | Varied by using different n-alkanes, including n-tetradecane, to study its effect on thermodiffusion. acs.org |
Structural Forces between Deformable Interfaces Containing n-Tetradecane
The interactions between deformable interfaces, such as those of n-tetradecane droplets, are crucial for understanding the stability and behavior of emulsions. Atomic force microscopy (AFM) has been a key technique in directly measuring these forces. x-mol.netacs.orgunimelb.edu.aunih.govacs.orgresearchgate.net
Interaction of n-Tetradecane Droplets with Surfaces in Colloidal Dispersions
AFM has been utilized to measure the interaction forces between n-tetradecane droplets and solid surfaces, like mica, in aqueous dispersions of colloidal particles. unimelb.edu.au These measurements reveal oscillatory structural forces that arise from the layering of the colloidal particles in the thinning film between the droplet and the surface. unimelb.edu.au The deformability of the n-tetradecane droplet makes it a highly sensitive probe for these forces compared to solid particles. unimelb.edu.au
In the presence of nanoparticles, the force required to exclude the final layer of particles is a key factor. researchgate.net If this pressure is lower than the Laplace pressure within the n-tetradecane droplet, the droplet can remain rigid enough to expel the particles. researchgate.net The interaction forces between n-tetradecane droplets and other surfaces can be influenced by the presence of various substances in the continuous phase, including surfactants and polyelectrolytes. digitellinc.comrsc.org For instance, studies have explored the forces between polyelectrolyte multilayer-coated particles and n-tetradecane oil drops in aqueous solutions. digitellinc.com
Hysteresis in Force Curves for n-Tetradecane Droplets in Surfactant Solutions
When measuring the interaction forces between n-tetradecane droplets in surfactant solutions using AFM, a significant hysteresis is often observed between the approach and retraction force curves. unimelb.edu.auresearchgate.net This hysteresis is an indication of non-equilibrium processes occurring during the interaction. researchgate.netnih.govnih.govnpl.co.uk
In the presence of smaller structuring colloids like sodium dodecyl sulfate (B86663) (SDS) micelles, the force between two tetradecane (B157292) droplets exhibits strong hysteresis. researchgate.net Interestingly, the magnitude of the force at which jumps occur on both approach and retraction can be larger at lower surfactant concentrations. researchgate.net This behavior is attributed to the deformability of the droplet interfaces. researchgate.net The hydrodynamic drainage of the liquid film between the droplets as they approach and retract also contributes to this hysteresis. acs.orgrsc.org The nature of the surfactant or protein coating the droplets significantly affects the relaxation behavior and the extent of hysteresis. rsc.org For example, droplets coated with β-lactoglobulin show slower and more complex relaxation compared to those coated with surfactants like SDS or Tween-20. rsc.org
| System | Observed Phenomenon | Key Influencing Factors |
| n-Tetradecane droplet vs. Mica in nanoparticle dispersion | Oscillatory structural forces | Nanoparticle size and concentration, droplet deformability. unimelb.edu.auresearchgate.net |
| Two n-Tetradecane droplets in SDS solution | Strong hysteresis in force curves | Surfactant concentration, droplet deformability, hydrodynamic drainage. researchgate.net |
| n-Tetradecane droplets with different coatings | Varied relaxation and hysteresis | Type of surfactant or protein at the interface (e.g., SDS vs. β-lactoglobulin). rsc.org |
Preparation and Stability of n-Tetradecane-in-Water Emulsions for Energy Storage
N-tetradecane is a phase change material (PCM) with a melting point suitable for low-temperature thermal energy storage applications. atamanchemicals.comresearchgate.netcleantechnol.or.kr Dispersing it as droplets in water to form a phase change emulsion (PCE) or nanoemulsion offers enhanced heat transfer capabilities. researchgate.netnih.gov
Influence of Surfactant Concentration and Droplet Size on Emulsion Stability
The stability of n-tetradecane-in-water emulsions is critically dependent on the surfactant system and the resulting droplet size. researchgate.netd-nb.infonih.gov The choice of surfactant is guided by the hydrophilic-lipophilic balance (HLB) system; for n-tetradecane, an HLB value of around 8 is considered optimal. cleantechnol.or.kr A mixture of surfactants, such as Tween 80 and Span 80, is often used to achieve the desired HLB value. researchgate.net
The concentration of the surfactant plays a crucial role. researchgate.netnih.govacs.org Generally, increasing the surfactant concentration can lead to smaller droplet sizes and improved stability, up to a certain point. nih.gov However, excessive surfactant can also have a negative impact. nih.govacs.org The stability of these emulsions is often assessed by monitoring the change in average droplet size over time. nih.govacs.org An increase in droplet size, indicating destabilization through mechanisms like flocculation, coalescence, or Ostwald ripening, can be observed over weeks of storage, with the process being faster at elevated temperatures. nih.govacs.org
The droplet size itself is a key parameter for stability; smaller droplets generally lead to more stable emulsions. acs.orgresearchgate.net For instance, stable n-tetradecane-in-water emulsions with droplet sizes in the range of 100 to 800 nm have been prepared. cleantechnol.or.kr
Prevention of Subcooling in n-Tetradecane Emulsions
A significant challenge in using PCM emulsions for thermal energy storage is the phenomenon of subcooling, where the droplets need to be cooled significantly below their freezing point before solidification begins. mdpi.comcnr.it This is particularly pronounced in nanoemulsions due to the small droplet size. mdpi.com
Several strategies are employed to mitigate subcooling in n-tetradecane emulsions. One approach is to increase the droplet size, as nucleation is generally more favorable in larger volumes. researchgate.netcleantechnol.or.kr Another effective method is the addition of nucleating agents. cnr.itexeter.ac.ukresearchgate.net These are substances that provide a surface for the n-tetradecane crystals to form, thereby reducing the energy barrier for nucleation. For n-tetradecane, long-chain alcohols like n-tetradecanol have been shown to be effective nucleating agents. exeter.ac.ukresearchgate.net The addition of a small percentage of n-tetradecanol can significantly inhibit subcooling. exeter.ac.ukresearchgate.net Other materials, such as n-hexatriacontane, have also been used as nucleating agents in microencapsulated n-tetradecane systems to reduce the degree of subcooling. exeter.ac.uk
| Property | Influencing Factor | Effect on n-Tetradecane Emulsions |
| Emulsion Stability | Surfactant Concentration | Increasing concentration generally improves stability to an optimal point. researchgate.netnih.gov |
| Droplet Size | Smaller droplets typically result in more stable emulsions. acs.org | |
| Subcooling | Droplet Size | Subcooling tends to increase as droplet size decreases. cleantechnol.or.kr |
| Nucleating Agents | Addition of agents like n-tetradecanol can significantly reduce subcooling. exeter.ac.ukresearchgate.net |
Applications of N Tetradecane in Thermal Energy Storage and Phase Change Materials Pcms
n-Tetradecane as a Core Material in Microencapsulated PCMs
Microencapsulation is a key technology that enhances the utility of n-tetradecane as a PCM. By enclosing n-tetradecane within a shell material, several challenges associated with its use, such as leakage during the liquid phase, are overcome. This process creates microencapsulated phase change materials (MEPCMs) that can be easily incorporated into various systems.
Researchers have successfully encapsulated n-tetradecane using a variety of shell materials. For instance, silica (B1680970) (SiO2) has been used to create MEPCMs with an encapsulation ratio of 62.04% and a melting enthalpy of 140.5 kJ/kg. acs.org Another approach involves using a calcium carbonate (CaCO3) shell, which results in nearly spherical microcapsules with a mean diameter of 5.0 μm and a latent heat capacity of 58.54 kJ/kg. acs.org Polyurethane has also been employed as a shell material, yielding microcapsules with a melting enthalpy of 90.8 J/g. mdpi.com Furthermore, the use of urea-formaldehyde (UF) and polymethyl methacrylate (B99206) (PMMA) as shell materials has been explored, achieving a phase change enthalpy of 194.1 kJ/kg at a core-to-wall ratio of 5.5:1. techscience.com
Enhancement of Thermal Conductivity in n-Tetradecane PCMs
A significant limitation of n-tetradecane, like other organic PCMs, is its low thermal conductivity, which hinders rapid heat storage and release. mdpi.com To address this, various strategies have been developed to enhance its thermal conductivity.
One effective method is the incorporation of high-conductivity materials. Expanded graphite (B72142) (EG) has proven to be particularly effective. By creating a composite of n-tetradecane and EG, the thermal conductivity can be increased by nearly 100 times, from approximately 0.2 W/m·K for raw n-tetradecane to as high as 21.0 W/m·K for the composite. mdpi.comresearchgate.net The density of the EG matrix plays a crucial role; a denser network enhances thermal conduction but reduces the space available for the paraffin (B1166041). mdpi.com
Thermal Performance and Stability of n-Tetradecane-Based PCMs
The thermal performance and stability of n-tetradecane-based PCMs are critical for their long-term viability in energy storage applications. N-tetradecane itself is chemically stable, which is an advantage over many inorganic PCMs. mdpi.com Microencapsulation further enhances its stability and durability.
Studies have shown that n-tetradecane microencapsulated with a silica shell exhibits good thermal stability. acs.org Similarly, MEPCMs with a calcium carbonate shell also demonstrate good thermal stability, making them suitable for cold energy storage applications. acs.org The thermal properties of pure n-tetradecane include a melting point of 7.1°C, a melting enthalpy of 172.9 J/g, and a crystallization enthalpy of 182.2 J/g. mdpi.com When encapsulated, for example in polyurethane, the resulting PCM has a melting point of 7.4°C, a melting enthalpy of 90.8 J/g, and a crystallization enthalpy of 96.3 J/g. mdpi.com Composites of n-tetradecane and expanded graphite exhibit a melting point of around 4°C and a melting enthalpy ranging from 132.8 to 189.9 J/g. mdpi.com
Application of n-Tetradecane PCMs in Cold Energy Storage Systems
With a phase change temperature in the range of 4–8°C, n-tetradecane is well-suited for cold energy storage applications, such as in air conditioning systems and for the production of chilled water. mdpi.com
The low thermal conductivity of pure n-tetradecane can be a drawback for applications requiring rapid charging and discharging. mdpi.com However, for uses like cold storage boxes where insulation is key, this property can be advantageous. mdpi.com The development of composite PCMs with enhanced thermal conductivity, such as the n-tetradecane/expanded graphite composite, allows for the design of fast-responding cold storage tanks. mdpi.com
N-tetradecane-based PCMs are particularly valuable in refrigerated transport and cold chain logistics, where maintaining a stable temperature is crucial for preserving perishable goods like food and medical products. mdpi.comtu-darmstadt.de The melting point of n-tetradecane around 4°C aligns well with the required temperature range of 2–8°C for many of these products. mdpi.comtu-darmstadt.de
Numerical studies have investigated the use of n-tetradecane in vaccine cold chain logistics. One study showed that adding 5% glycerol (B35011) to n-tetradecane could extend the safe temperature maintenance time by 20.6 hours. tu-darmstadt.de This demonstrates the potential for modifying n-tetradecane PCMs to enhance their performance in critical applications.
An innovative application of n-tetradecane PCMs is in anti-icing coatings. mdpi.com When the ambient temperature drops, the PCM releases latent heat during its phase change from liquid to solid, which can delay the formation of ice on surfaces. researchgate.net
Research on anti-icing coatings for wind turbine blades has utilized n-tetradecane phase change microcapsules mixed with a polyurethane coating. mdpi.com These coatings have been shown to significantly delay icing on the blade surface, with an anti-icing rate reaching as high as 60.41% in wind tunnel tests. mdpi.com Another study developed an anti-icing coating using n-tetradecane microcapsules in a room temperature vulcanized (PRTV) silicone rubber. This coating extended the freezing time of water droplets from 1381 seconds to 3432 seconds. researchgate.net
Binary Mixtures of n-Tetradecane with Other Alkanes as PCMs
To achieve specific melting temperatures for different applications, n-tetradecane can be mixed with other n-alkanes to form eutectic or non-eutectic binary mixtures. These mixtures allow for the tailoring of the phase change temperature and enthalpy.
Biological Interactions and Ecological Roles of N Tetradecane
n-Tetradecane as a Component in Plant Metabolites and Volatile Oils
N-tetradecane is a straight-chain alkane that has been identified as a natural plant metabolite and a constituent of volatile oils in various plant species. nih.govekb.eg Its presence has been documented in plants such as Camellia sinensis (the tea plant) and as a component in the essential oils of plants like Anethum graveolens (dill). nih.govekb.eg Research has also detected n-tetradecane in the chemical profiles of other plants, including lemon balm, common buckwheat, cucumbers, allspice, and green bell peppers. foodb.ca
In a study analyzing the essential oils of Phlomis olivieri Benth, a medicinal plant, n-tetradecane was identified as one of the chemical constituents. dergipark.org.tr The compound is recognized for its role as a volatile oil component, contributing to the complex aroma and chemical makeup of these plants. nih.gov The presence of n-tetradecane in the volatiles of various host plants is significant for insect-plant interactions, as it can serve as an olfactory cue for insects. frontiersin.orgnih.gov For instance, it has been identified in the volatile emissions of ten common host plants for mirid bugs, with its relative content varying significantly among the different plant species. frontiersin.orgnih.gov
The following table provides examples of plants in which n-tetradecane has been identified as a metabolite or volatile component.
| Plant Species | Common Name | Role of n-Tetradecane |
| Camellia sinensis | Tea Plant | Plant metabolite |
| Anethum graveolens | Dill | Volatile oil component |
| Phaseolus vulgaris | Common Bean | Volatile component |
| Vitis vinifera | Grape | Volatile component |
| Pisum sativum | Pea | Volatile component |
| Zea mays | Corn | Volatile component |
| Gossypium herbaceum | Levant cotton | Volatile component |
Role of n-Tetradecane in Insect Olfactory Communication and Host Plant Recognition
N-tetradecane plays a crucial role in the chemical communication systems of insects, particularly in the context of locating and identifying suitable host plants. frontiersin.orgnih.gov Insects possess highly sophisticated olfactory systems that allow them to detect and interpret volatile chemical cues from their environment, and n-tetradecane is one such cue that can mediate these interactions. researchgate.netnih.gov The compound can act as a kairomone, a chemical signal emitted by one species that benefits another species, by guiding herbivorous insects to their food sources. frontiersin.org
Studies have shown that n-tetradecane is a common volatile compound emitted by various host plants that are exploited by certain insect pests. frontiersin.orgnih.gov The ability of insects to detect n-tetradecane is a key aspect of their long-distance host selection process. frontiersin.orgresearchgate.net This suggests that distantly related insect species may have evolved similar olfactory recognition mechanisms for this particular compound. frontiersin.org
Research has demonstrated the significant attractant properties of n-tetradecane for several insect pests. frontiersin.orgnih.govresearchgate.net Field experiments have shown that traps baited with n-tetradecane can be highly effective at capturing certain insects. frontiersin.orgnih.gov For example, in a study on the mirid bugs Apolygus lucorum and Adelphocoris suturalis, n-tetradecane was found to be a more potent attractant than other tested compounds, capturing a significant number of bugs over a seven-day period. frontiersin.orgnih.gov
Laboratory-based olfactory tests have further confirmed the attractiveness of n-tetradecane, particularly to female mirid bugs. frontiersin.orgnih.gov The response to n-tetradecane can be dose-dependent, with specific concentrations eliciting the strongest attraction. frontiersin.orgnih.gov In addition to n-tetradecane itself, some of its derivatives have also been shown to be effective attractants. frontiersin.orgnih.gov For instance, tetradecanoic acid has been identified as a potent attractant for both A. lucorum and A. suturalis. frontiersin.orgnih.gov
The following table summarizes the findings of a field experiment on the attractant properties of n-tetradecane for mirid bugs. frontiersin.orgnih.gov
| Attractant | Mean Number of Mirid Bugs Trapped (± SE) |
| n-Tetradecane | 30.33 ± 2.19 |
| Dodecanal | 15.67 ± 1.45 |
| 2-Propyl-1-pentanol | 12.33 ± 1.20 |
| Control (no attractant) | 5.67 ± 0.88 |
The olfactory recognition of n-tetradecane by insects is a complex process involving specialized sensory structures and neural pathways. researchgate.netnih.gov Insects detect volatile compounds like n-tetradecane using olfactory sensory neurons housed in sensilla, which are hair-like structures typically located on their antennae. researchgate.netnih.gov When molecules of n-tetradecane enter the sensilla, they bind to specific olfactory receptors on the surface of the sensory neurons. nih.govnih.gov This binding event triggers a neural signal that is transmitted to the insect's brain, where the information is processed, leading to a behavioral response, such as flying towards the source of the compound. nih.govmdpi.com
Studies on mirid bugs have indicated that both A. lucorum and A. suturalis possess similar olfactory recognition mechanisms for n-tetradecane, which they use for long-distance host selection. frontiersin.org The presence and relative abundance of n-tetradecane in the volatile profile of a plant can influence the intensity of the olfactory response in these insects. frontiersin.orgnih.gov However, it is important to note that host plant recognition is not solely dependent on olfactory cues. frontiersin.orgnih.gov Other sensory modalities, such as taste and touch, likely play a role in the final acceptance of a host plant, particularly at close range. frontiersin.orgnih.gov
Antimicrobial Potential of n-Tetradecane and its Extraction from Microorganisms
N-tetradecane has demonstrated notable antimicrobial properties, exhibiting activity against both bacteria and fungi. researchgate.netekb.egekb.eg This has led to interest in its potential as a natural antimicrobial agent. ekb.eg Studies have reported its effectiveness against a range of pathogenic microorganisms. ekb.egekb.eg
The compound can be extracted from various natural sources, including microorganisms. ekb.eg One such source is the bacterium Pediococcus acidilactici, which has been shown to produce bioactive n-tetradecane. ekb.egekb.eg In a particular study, n-tetradecane was successfully extracted from P. acidilactici using ethyl acetate and was found to be in a pure state. ekb.eg This is significant as previous methods often resulted in a mixture of compounds. ekb.eg The antimicrobial activity of the extracted n-tetradecane was evaluated against several bacterial and fungal strains. ekb.egekb.eg
The following table presents the results of a disc diffusion assay showing the zone of inhibition of n-tetradecane extracted from Pediococcus acidilactici against various microorganisms. ekb.egekb.eg
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 23.2 ± 0.91 |
| Pseudomonas aeruginosa | 22.4 ± 0.85 |
| Listeria monocytogenes | 21.5 ± 0.77 |
| Candida albicans | 20.9 ± 0.81 |
| Clostridium bifermentans | 19.0 ± 0.73 |
| Escherichia coli | 15.1 ± 0.64 |
n-Tetradecane in Lipid Membrane and Protein-Lipid Interaction Research
N-tetradecane has been utilized as a model molecule in biophysical research to study the properties of lipid membranes and their interactions with proteins. researchgate.net Its simple, linear hydrocarbon structure makes it a suitable component for creating artificial membrane systems that mimic biological membranes. researchgate.net In one study, n-tetradecane was used to construct both mono- and bilayers to investigate the fundamental properties of these structures. researchgate.net Such model systems are valuable for understanding the physical principles that govern the organization and function of cell membranes. researchgate.net
The study of protein-lipid interactions is crucial for understanding a wide range of cellular processes, as these interactions can modulate the structure and function of membrane proteins. acs.org While direct research specifically detailing the interaction of n-tetradecane with proteins is limited, the principles derived from studies using simple hydrocarbons can be applied to more complex systems. nih.gov For instance, research on the interaction of proteins with decane, a shorter-chain alkane, has shown that hydrocarbons can bind to proteins and influence their behavior at interfaces. nih.gov Computational methods, such as molecular dynamics simulations, are increasingly being used to investigate the intricate interactions between lipids and proteins at an atomic level. acs.org These simulations can provide insights into how molecules like n-tetradecane might be distributed within a lipid bilayer and how they could potentially influence the conformation and dynamics of embedded proteins. acs.orgnih.gov
Theoretical and Computational Studies of N Tetradecane
Molecular Dynamics Simulations of n-Tetradecane Behavior in Various Phases
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions of n-tetradecane molecules over time, researchers can gain detailed insights into its behavior in solid, liquid, and gaseous phases, as well as in complex mixtures.
Reactive molecular dynamics simulations, particularly using the ReaxFF force field, have been employed to investigate the high-temperature pyrolysis (thermal cracking) of n-tetradecane. researchgate.netcup.edu.cn These simulations model the breaking and forming of chemical bonds, revealing the initial decomposition pathways. For instance, at temperatures between 2000 K and 3000 K, the initial pyrolysis of n-tetradecane is slower than that of more complex cyclic molecules like 4,4,8,10-tetramethyl decalin. cup.edu.cn The primary initial reactions involve the cleavage of C-C bonds. cup.edu.cn Such simulations are crucial for understanding the thermal stability and degradation of hydrocarbon fuels under extreme conditions. researchgate.net
In the condensed phases, MD simulations have been used to model the phase transition of n-tetradecane. Using the COMPASS force field, simulations have successfully reproduced the transition from solid to liquid. cip.com.cn One study determined the phase transition temperature to be 278.5 K, which shows excellent agreement with the experimental value, with an error of only 0.23%. cip.com.cn The simulated density was also found to be within 0.8% of the experimental value. cip.com.cn These simulations reveal changes in molecular conformation during the phase transition; in the solid state, the molecular chains change from linear to curved as temperature increases, while in the liquid state, they transition from curved to more linear conformations with increasing temperature. cip.com.cn
MD simulations are also valuable for studying n-tetradecane as a solvent or diluent in complex mixtures. For example, simulations have been used to understand the aggregation behavior and the formation of a "third phase" in solvent extraction systems containing tetraoctyldiglycolamide (TODGA) and nitric acid in an n-tetradecane diluent. barc.gov.in These simulations showed that the aggregation of TODGA and nitric acid at the interface between the aqueous and organic phases leads to this third phase formation. barc.gov.in
| Simulation Type | System Studied | Key Findings | References |
| Molecular Dynamics (COMPASS force field) | Phase transition of pure n-tetradecane | Phase transition temperature determined at 278.5 K; Simulated density error of 0.8%; Molecular conformation changes observed during melting. | cip.com.cn |
| Reactive Molecular Dynamics (ReaxFF) | Pyrolysis of n-tetradecane | Initial decomposition occurs via C-C bond cleavage; Pyrolysis rate compared to other hydrocarbons. | researchgate.net, cup.edu.cn |
| Molecular Dynamics | TODGA/n-tetradecane/Nitric Acid | Elucidated the mechanism of third phase formation through aggregation at the organic-aqueous interface. | barc.gov.in |
| Reactive Molecular Dynamics (DP model) | Pyrolysis of n-decane, n-tetradecane, and n-icosane | A transferable Deep Potential (DP) model was developed that can reliably simulate the pyrolysis of various long-chain alkanes. | rutgers.edu |
Computational Modeling of n-Tetradecane Reaction Kinetics
Computational kinetic models are essential for describing the complex network of chemical reactions that occur during processes like combustion and pyrolysis. For a molecule like n-tetradecane, a typical component of diesel and jet fuels, these models can contain hundreds of species and thousands of reactions.
A comprehensive kinetic model for n-tetradecane combustion has been constructed and validated against a wide range of experimental data, including new data from gas-phase pyrolysis experiments and literature data on oxidation and global combustion parameters. researchgate.netacs.org The experimental pyrolysis studies were conducted at temperatures from 832–1281 K and pressures of 30 and 760 Torr. acs.org
Analysis of these models reveals the dominant reaction pathways under different conditions. researchgate.net
Pyrolysis : Under pyrolysis conditions, the decomposition of n-tetradecane is primarily driven by primary C-C bond dissociation and H-abstraction reactions. acs.org The pyrolysis reactivity of n-alkanes tends to increase with the length of the carbon chain from n-decane to n-tetradecane. researchgate.net
Oxidation/Combustion : During oxidation, H-abstraction by radicals such as Ḣ, Ȯ(³P), ȮH, HȮ₂, and ĊH₃ is critical. acs.org The hydroperoxyl radical (HO₂) plays a significant role in determining ignition delay times, while reactions involving small species (C0-C3) are dominant in controlling laminar burning velocities. researchgate.netacs.org
Advanced theoretical methods are used to calculate the rate constants for key reactions, which are crucial inputs for the kinetic models. For instance, high-level quantum chemical techniques (DLPNO-CCSD(T)/CBS(T-Q)//M06-2X/def2-TZVP) have been used to compute the potential energy surfaces and temperature-dependent rate constants for the hydrogen abstraction reactions from n-tetradecane. acs.org These calculations have highlighted the significant influence of factors like torsional anharmonicity on the reaction kinetics. acs.org The integration of these accurately computed rates into a comprehensive kinetic model resulted in a mechanism that successfully predicts ignition delay times, including the negative temperature coefficient (NTC) behavior characteristic of larger alkanes, and outperforms existing models in predicting species concentrations. acs.org
| Modeling Aspect | Key Findings | References |
| Dominant Pyrolysis Reactions | Primary C-C bond dissociation and H-abstraction reactions are the main consumption pathways. | researchgate.net, acs.org |
| Dominant Oxidation Reactions | H-abstraction by various radicals is crucial; HO₂ significantly impacts ignition delay; C0-C3 reactions dominate laminar burning velocities. | researchgate.net, acs.org, acs.org |
| Reactivity Trends | Pyrolysis reactivity increases with carbon chain length for n-alkanes from C10 to C14. | researchgate.net |
| Model Performance | A comprehensive kinetic model accurately predicts ignition delay times (including NTC behavior) and species concentrations during combustion. | acs.org |
Density Functional Theory (DFT) and Ab Initio Calculations for n-Tetradecane Systems
Density Functional Theory (DFT) and other ab initio (first-principles) quantum chemistry methods are used to investigate the electronic structure, geometry, and energetic properties of molecules. These calculations provide fundamental data that can be used to understand spectroscopic properties, reaction mechanisms, and intermolecular interactions.
One significant application of these methods has been the study of the electronic states of n-tetradecane during its liquid-to-solid phase transition. nih.govacs.orgnih.gov Experimental studies using far-UV spectroscopy showed that as n-tetradecane cools below its melting point, the main absorption band at 153 nm weakens, and new bands appear at lower energies (around 200 and 230 nm). nih.govnih.gov This indicates a drastic decrease in the highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) gap upon solidification. nih.govacs.org To understand this, time-dependent DFT (TD-DFT) calculations were performed. nih.govnih.gov While initial models did not fully reproduce the experimental spectra, the results suggested that an unusually compressed molecular structure, potentially generated at the surface at low temperatures, could explain the observed changes in the electronic states. nih.govacs.org
Ab initio calculations are also indispensable for determining accurate thermochemical data and reaction rate constants for kinetic modeling. High-level methods have been used to study the hydrogen abstraction reactions from large straight-chain alkanes, including n-tetradecane, by important radicals like H, OH, and HO₂. researchgate.net One study employed an ONIOM[QCISD(T)/CBS:DFT]-based method, which offers high accuracy for large molecules where conventional high-level calculations would be computationally prohibitive. researchgate.net Similarly, advanced methods like DLPNO-CCSD(T) have been used to calculate rate constants for the combustion of n-tetradecane. acs.org
DFT has also been applied to study systems where n-tetradecane acts as a solvent. For example, DFT calculations were used to investigate the electronic structure and charge transport properties of C60-based molecular complexes that were solubilized in n-tetradecane for deposition onto a surface. ul.ie These calculations helped to understand the electronic coupling between anchor units and compute the HOMO-LUMO gap of the molecular wire, which was consistent with experimental measurements. ul.ie
| Method | System/Phenomenon Studied | Key Findings | References |
| Time-Dependent DFT (TD-DFT) | Electronic state changes during solid-liquid phase transition. | Observed decrease in HOMO-LUMO gap upon solidification; calculations suggest compressed molecular structures may be responsible. | nih.gov, acs.org, nih.gov |
| ONIOM[QCISD(T)/CBS:DFT] | Hydrogen abstraction reactions from n-alkanes. | Provided a method to accurately calculate thermochemical data for reactions involving large alkanes like n-tetradecane. | researchgate.net |
| DLPNO-CCSD(T) | Rate constants for combustion reactions. | Calculated high-pressure limit rate constants for H-atom abstraction, revealing the importance of torsional anharmonicity. | acs.org |
| DFT | Electronic structure of molecular complexes in n-tetradecane. | Computed the HOMO-LUMO gap for C60-based dimers and confirmed weak electronic coupling between anchor units. | ul.ie |
Predictive Models for Thermophysical Properties of n-Tetradecane Mixtures
Predictive models for thermophysical properties such as density, viscosity, and phase equilibria are critical for chemical process design, reservoir engineering, and fuel formulation. Several theoretical and empirical models have been developed and applied to mixtures containing n-tetradecane.
For predicting the density of heavy oil mixtures, a novel method using Gene Expression Programming (GEP) was developed for the bitumen/n-tetradecane system. ifpenergiesnouvelles.frresearchgate.net This model accurately predicts the mixture density as a function of temperature, pressure, and solvent (n-tetradecane) concentration. ifpenergiesnouvelles.fr Based on a database of 330 experimental points, the GEP model achieved a low average absolute relative deviation (AARD) of 0.3016% and a high coefficient of determination (R²) of 0.9943. ifpenergiesnouvelles.frresearchgate.net A sensitivity analysis showed that the solvent concentration has the most significant impact on the mixture density. ifpenergiesnouvelles.fr
Equations of state (EoS) are widely used to model phase equilibria. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) EoS has been applied to describe the liquid-liquid equilibria (LLE) of binary mixtures of dihydrolevoglucosenone (DLG) with hydrocarbons, including n-tetradecane. acs.org The predictive capabilities of PC-SAFT, a critical point-based modification (CP-PC-SAFT), and the Enhanced-Predictive-Peng-Robinson-78 (E-PPR78) model were also tested for the vapor-liquid equilibrium (VLE) of CO₂ + n-tetradecane mixtures. researchgate.net
For aviation fuels, which are complex mixtures, surrogate models are developed to represent their properties. A mixture model incorporating high-accuracy Helmholtz equations of state (as implemented in the NIST REFPROP program) was used to describe the vapor-liquid equilibrium and distillation curves of a 75/25 mole fraction mixture of n-decane/n-tetradecane. nist.gov This physics-based model successfully captured the experimental distillation behavior, demonstrating its utility in developing improved surrogate models for fuels by incorporating volatility data. nist.gov
| Model/Theory | Mixture System | Property Predicted | Key Finding/Result | References |
| Gene Expression Programming (GEP) | Bitumen / n-tetradecane | Density | Highly accurate predictive model with AARD of 0.3016% and R² of 0.9943. Solvent concentration is the most influential parameter. | ifpenergiesnouvelles.fr, researchgate.net |
| PC-SAFT, CP-PC-SAFT, E-PPR78 EoS | CO₂ / n-tetradecane | Vapor-Liquid Equilibrium (VLE) | The predictive capabilities of these advanced EoS models were examined for this binary mixture. | researchgate.net |
| PC-SAFT EoS, NRTL | Dihydrolevoglucosenone / n-tetradecane | Liquid-Liquid Equilibrium (LLE) | The models were used to thermodynamically describe the binary mixture based on experimental LLE data. | acs.org |
| Helmholtz EoS Mixture Model (NIST REFPROP) | n-decane / n-tetradecane | Vapor-Liquid Equilibrium / Distillation Curve | The model accurately described the distillation curve, validating its use for developing fuel surrogate models. | nist.gov |
Advanced Catalysis Involving N Tetradecane
Catalytic Cracking of n-Tetradecane
Catalytic cracking is a fundamental refinery process that breaks down large hydrocarbon molecules into smaller, more useful ones. During this process, a feedstock is brought into contact with a catalyst at elevated temperatures, leading to the conversion of a significant portion of the feed into gasoline and other lower-boiling-point products. researchgate.net
Role of Zeolite Catalysts (e.g., H-Beta, ZSM-5@β Nanozeolite) in n-Tetradecane Cracking
Zeolites, with their well-defined microporous structures and tunable acidity, are exceptional catalysts for the cracking of hydrocarbons. researchgate.net Their shape-selective properties and high surface areas facilitate the desired cracking reactions. researchgate.net
Notably, core-shell composite zeolites like ZSM-5@β have demonstrated enhanced performance in the catalytic cracking of n-tetradecane. acs.org In this synergistic system, the β-zeolite core and the ZSM-5 shell work in tandem to significantly boost the yield and selectivity of light olefins (C₂-C₄). acs.org The ZSM-5@β nanozeolite, characterized by a complete shell and abundant mesopores, shows promise for cracking large molecules to produce these valuable chemical building blocks. acs.org The unique structure of ZSM-5@silicalite-1, for instance, allows for surface passivation that can improve product selectivity without compromising the catalyst's activity. researchgate.net
The catalytic activity of different zeolites is influenced by their distinct topologies and acidic characteristics. researchgate.net For example, in the cracking of n-hexane, a CON-type zeolite with a high aluminum content has shown high catalytic activity, suggesting its suitability for reactions requiring strong acid sites. researchgate.net
Influence of Metal-Modified Zeolites (e.g., Pt/H-Beta) on Cracking and Isomerization
The introduction of metals, such as platinum (Pt), onto zeolite supports creates bifunctional catalysts that can significantly influence cracking and isomerization reactions. whiterose.ac.ukajol.info These catalysts possess both metallic sites for hydrogenation-dehydrogenation reactions and acidic sites on the zeolite for isomerization and cracking. mdpi.com
For instance, Pt/H-Beta catalysts are effective in the isomerization and cracking of n-alkanes. whiterose.ac.uk The balance between the metal function and the acidic support is crucial for optimizing the desired product selectivity. mdpi.com In the hydroisomerization of n-hexane over Pt/H-Beta extrudates, a close proximity between the platinum and the zeolite was found to enhance both conversion and selectivity to C6 isomers. researchgate.net However, in other systems, such close proximity can lead to undesirable cracking. researchgate.net
The catalytic performance is also affected by the reaction conditions. For n-hexadecane conversion over Pt/H-Beta, cracking is generally favored over isomerization. whiterose.ac.uk Increasing the hydrogen pressure can enhance the selectivity towards iso-hexadecane and reduce the formation of coke. whiterose.ac.uk
Impact of Carbonaceous Deposits on Catalyst Activity and Selectivity
A significant challenge in catalytic cracking is the deactivation of the catalyst due to the deposition of carbonaceous material, commonly known as coke. researchgate.net This coke is formed from the thermal decomposition of high-molecular-weight polar compounds in the feedstock and can block active sites and pores, leading to a marked reduction in catalyst activity. researchgate.netwhiterose.ac.uk
Interestingly, carbonaceous deposits can sometimes play a beneficial role. whiterose.ac.uk In the isomerization of n-pentane over Pt/H-Beta, controlled coking has been shown to enhance the selectivity towards iso-pentane. whiterose.ac.uk The nature of these deposits is often polyaromatic. whiterose.ac.uk However, in the conversion of n-hexadecane, coke formation is rapid and leads to pore blockage. whiterose.ac.uk
Strategies to mitigate catalyst deactivation by coke include catalyst regeneration by burning off the deposits in the presence of air. researchgate.net Furthermore, modifying the catalyst structure, such as through desilication of Pt/H-Beta, can reduce coke formation by preventing the retention of reaction intermediates within the pores, thereby improving selectivity for desired products like iso-hexadecane. whiterose.ac.uk
Hydrocracking of n-Tetradecane as a Model Compound
Hydrocracking is a versatile refinery process that combines catalytic cracking and hydrogenation to upgrade low-quality feedstocks into high-quality fuels. N-tetradecane is frequently used as a model compound to study the hydrocracking of diesel fractions and Fischer-Tropsch waxes. researchgate.netui.ac.id
In the hydrocracking of n-tetradecane over modified zeolite-based catalysts, a range of products including n-alkanes, isoalkanes, olefins, aromatic hydrocarbons, and naphthenes are formed. ui.ac.id The degree of conversion and the product distribution are highly dependent on the reaction temperature. For example, using a KT-1 catalyst, the conversion of tetradecane (B157292) increased from 41.2% to 74.5% as the temperature was raised from 320 to 400°C. ui.ac.id
The composition of the catalyst also plays a critical role. With a KT-2 catalyst, increasing the temperature from 320 to 400°C led to a significant increase in the content of isoalkanes (from 15.0% to 35.3%). ui.ac.id The highest yield of isoalkanes (37.7% at 400°C) was observed with a KT-3 catalyst. ui.ac.id
Theoretical studies using Density Functional Theory (DFT) have provided insights into the molecular-level mechanisms of hydrocracking. These calculations show that the key steps in the hydrocracking of saturated hydrocarbons like n-tetradecane are dehydrogenation on the metal active sites (e.g., Ni-Mo-S) and the cracking of C-C bonds on the acidic centers of the zeolite (e.g., FAU-type). rsc.org
Catalytic Applications in Organic Synthesis Utilizing n-Tetradecane
Beyond its role as a model fuel compound, n-tetradecane finds applications in organic synthesis, often as a solvent or an internal standard. nih.govrsc.org Its production from natural acids through catalytic hydrogenation is also an area of interest. google.com
One patented method describes the preparation of n-tetradecane from tetradecanoic acid via liquid-phase catalytic hydrogenation deoxidation using a palladium/carbon nanotube catalyst. google.com Another process details the catalytic hydrogenation of organic compounds like 1-tetradecene (B72687) to n-tetradecane using a water-soluble metal complex catalyst in the presence of a promoter. google.com In a specific example, the hydrogenation of 1-tetradecene using a rhodium-based catalyst and triphenylphosphine (B44618) as a promoter achieved a conversion of 98.9% and a selectivity of 97.4% towards n-tetradecane. google.com
In the field of fine chemical synthesis, n-tetradecane has been used as an internal standard in the palladium-catalyzed acetoxylation of (S)-(-)-limonene. rsc.org
Future Research Directions and Emerging Areas
Development of Novel n-Tetradecane-Based Smart Materials
A primary focus of current research is the incorporation of n-tetradecane into smart materials, particularly as a phase change material (PCM). PCMs can absorb, store, and release large amounts of latent heat at a nearly constant temperature, making them ideal for thermal regulation. ekb.egresearchgate.net The melting point of n-tetradecane (around 4-8°C) makes it particularly suitable for cold storage applications. mdpi.comresearchgate.net
Microencapsulation is a key technology used to contain n-tetradecane, preventing leakage during its liquid phase and increasing its heat transfer surface area. researchgate.netiau.ir Researchers are exploring various shell materials to optimize the performance of these microcapsules for specific applications.
Polymer Shells: A variety of polymers, including polystyrene, poly(methyl methacrylate) (PMMA), and melamine (B1676169) resin, have been used to encapsulate n-tetradecane. researchgate.nettandfonline.comcapes.gov.br For instance, polystyrene/n-tetradecane nanocapsules synthesized via ultrasonic-assisted miniemulsion in-situ polymerization have shown good thermal properties and mechanical stability, making them potential candidates for cool energy storage. capes.gov.br Studies have also focused on creating microcapsules with shells made of acrylonitrile–styrene copolymer (AS), acrylonitrile–styrene–butadiene copolymer (ABS), and polycarbonate (PC), achieving melting enthalpies greater than 100 J/g and high encapsulation efficiencies. researchgate.net
Inorganic Shells: To improve thermal conductivity and stability, inorganic materials like silica (B1680970) (SiO₂) and calcium carbonate (CaCO₃) are being investigated as shells. researchgate.netacs.org Silica shells offer good mechanical properties, thermal stability, and nontoxicity. researchgate.net N-tetradecane microencapsulated with a silica shell demonstrated a melting enthalpy of 140.5 kJ/kg and an encapsulation ratio of 62.04%, showing strong potential for cold energy storage. researchgate.net Similarly, n-tetradecane microcapsules with a calcium carbonate shell have been synthesized using a self-assembly technique, yielding spherical particles with good thermal conductivity and stability for cold energy applications. acs.org
These smart materials are being developed for a range of applications, including:
Smart Textiles: Incorporating n-tetradecane microcapsules into fabrics can create textiles with thermoregulating properties, enhancing comfort by absorbing or releasing heat in response to temperature changes. ekb.egnih.gov
Smart Food Packaging: Zein-based nanofibers encapsulating paraffins like dodecane (B42187) and tetracosane (B166392) have been developed for smart packaging to maintain the cold chain for temperature-sensitive foods. researchgate.net
Anti-Icing Coatings: A novel application involves blending tetradecane (B157292) phase change microcapsules with polyurethane coatings for wind turbine blades. mdpi.com These coatings can delay ice formation by storing and releasing thermal energy, with studies showing anti-icing rates up to 60.41%. mdpi.com
| Shell Material | Synthesis Method | Key Findings | Application |
| Polystyrene | Ultrasonic-assistant miniemulsion in situ polymerization | Melting point of 4.04°C; Latent heat of 98.71 J/g; Good mechanical stability. capes.gov.br | Cool energy storage fluids. capes.gov.br |
| **Silica (SiO₂) ** | In situ interfacial condensation | Melting enthalpy of 140.5 kJ/kg; Encapsulation ratio of 62.04%; Good thermal stability. researchgate.net | Cold energy storage. researchgate.net |
| Calcium Carbonate (CaCO₃) | Self-assembly technique | Latent heat of 58.54 kJ/kg; Encapsulation efficiency of 25.86%; Enhanced thermal conductivity. acs.org | Cold energy storage. acs.org |
| Polyurethane | Interfacial polymerization | Melting enthalpy of 90.8 J/g; Crystallization enthalpy of 96.3 J/g. mdpi.com | Anti-icing coatings for wind turbine blades. mdpi.com |
| Acrylonitrile-Styrene (AS) | Phase separation | Melting enthalpy > 100 J/g; Encapsulation efficiency 66–75%. researchgate.net | Thermal energy storage. researchgate.net |
Exploration of n-Tetradecane in Sustainable Energy Technologies
N-tetradecane is a significant compound in the advancement of sustainable energy technologies, primarily in thermal energy storage and as a reference fuel.
Thermal Energy Storage (TES): As a PCM, n-tetradecane is integral to latent heat TES systems. encyclopedia.pubijert.org These systems are crucial for improving the efficiency of renewable energy sources like solar power. N-tetradecane can store solar energy captured by shell-and-tube heat exchangers, often embedded in thermally conductive materials like copper foam to enhance heat transfer. encyclopedia.pub In buildings, n-tetradecane/expanded graphite (B72142) (EG) composite PCMs have been developed for air conditioning systems. mdpi.com The addition of EG can increase the thermal conductivity by nearly 100 times compared to pure n-tetradecane, allowing for rapid storage and release of cold energy and reducing peak electricity loads. mdpi.com
Biofuel and Diesel Surrogate: N-tetradecane serves as a single-component representative fuel for diesel in research. researchgate.netroyalsocietypublishing.org Its combustion and spray characteristics are studied to understand and model the behavior of conventional diesel fuel. royalsocietypublishing.orgresearchgate.net This is critical for developing and testing next-generation biofuels. For example, blends of butyl levulinate (a cellulose-derived biofuel candidate) and n-tetradecane have been investigated to assess their potential to reduce soot and NOx emissions in compression ignition engines. sae.org
Deeper Understanding of n-Tetradecane's Biological and Ecological Impact
While n-tetradecane is a naturally occurring hydrocarbon, understanding its environmental fate is crucial. Research is ongoing to fully characterize its biodegradation pathways and ecotoxicity.
Biodegradation: N-tetradecane is considered to be readily biodegradable. nih.goveuropa.eu Studies using OECD guidelines have shown that with non-adapted activated sludge, it can achieve 85.5% degradation within 28 days. nih.gov Various microorganisms have the ability to use n-alkanes like this compound as a carbon and energy source. mdpi.com For instance, the yeast Yarrowia lipolytica can efficiently degrade hydrophobic substrates including n-tetradecane. mdpi.com The rate of biodegradation of n-alkanes is generally inversely related to the carbon chain length. psu.edu
Environmental Fate: In the atmosphere, vapor-phase n-tetradecane is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 21 hours. nih.gov Due to its high potential to bioconcentrate, it is important to avoid releasing it into drains and the environment. thermofisher.com The environmental impact of the pure compound has not been fully investigated, and further research is needed to understand its long-term effects on various ecosystems. lgcstandards.com
| Aspect | Finding | Source Index |
| Aerobic Biodegradability | Readily biodegradable; 85.5% degradation in 28 days with activated sludge. | nih.gov |
| Atmospheric Half-life | Estimated at 21 hours due to reaction with hydroxyl radicals. | nih.gov |
| Bioaccumulation Potential | Has a high potential to bioconcentrate. | thermofisher.com |
| Degrading Microorganisms | Can be degraded by various bacteria and yeasts, such as Yarrowia lipolytica. | mdpi.com |
Advanced Computational Approaches for Predicting n-Tetradecane Properties and Reactivity
Computational modeling is becoming an indispensable tool for studying the complex behavior of n-tetradecane, particularly in high-temperature environments like combustion and pyrolysis.
Molecular Dynamics (MD) Simulations: Reactive force field (ReaxFF) molecular dynamics simulations are used to investigate the pyrolysis and thermal cracking of n-tetradecane at an atomic level. acs.orgcup.edu.cn These simulations provide insights into initial reaction mechanisms, product distributions, and reaction kinetics under extreme temperatures, which is valuable for understanding oil cracking under geological conditions. acs.orgcup.edu.cn MD simulations are also used to study the phase transformation process, helping to determine properties like melting point and density with high accuracy compared to experimental results. cip.com.cn
Quantum Chemical Modeling: Advanced quantum chemical methods are employed to compute rate constants and potential energy surfaces for the combustion reactions of n-tetradecane. acs.org This allows for the development of comprehensive kinetic models that can accurately predict ignition delay times and the formation of intermediate species during combustion. acs.org
Predictive Models for Physical Properties: Researchers are developing new methods, such as Gene Expression Programming (GEP), to accurately predict the density of n-tetradecane mixtures with other substances like bitumen as a function of temperature, pressure, and composition. ifpenergiesnouvelles.fr Such models are crucial for engineering applications in the oil and gas industry. ifpenergiesnouvelles.fr
Integration of n-Tetradecane Research across Disciplines
The study of n-tetradecane is inherently interdisciplinary, bridging chemistry, materials science, engineering, biology, and computational science.
Materials Science and Engineering: The development of n-tetradecane-based PCMs for smart textiles, packaging, and thermal energy storage requires a combination of polymer chemistry, materials synthesis, and thermal engineering. mdpi.comnih.gov
Energy and Environmental Science: Research into n-tetradecane as a biofuel surrogate and its biodegradation pathways connects chemical engineering with environmental microbiology and ecology. sae.orgcaister.com
Computational and Experimental Chemistry: The synergy between advanced computational simulations and experimental validation is key to building accurate models of n-tetradecane's behavior, from its thermophysical properties in binary mixtures to its complex reaction kinetics during combustion. acs.orgacs.org
This cross-disciplinary approach is essential for unlocking the full potential of n-tetradecane in developing sustainable technologies and innovative materials.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing high-purity tetradecane in laboratory settings?
- Methodology : Use catalytic hydrogenation of 1-tetradecene or fractional distillation of petroleum derivatives. Monitor purity via gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-5) .
- Key parameters : Reaction temperature (120–150°C), hydrogen pressure (3–5 atm), and catalyst selection (e.g., palladium on carbon) to minimize byproducts like alkenes or branched isomers .
Q. How can researchers characterize this compound’s phase behavior under varying temperatures and pressures?
- Approach : Differential scanning calorimetry (DSC) for melting point analysis (±0.1°C precision) and high-pressure viscometry for viscosity profiles. Calibrate instruments using ASTM E794-18 standards .
- Data interpretation : Compare results with NIST ThermoData Engine databases to validate consistency with literature values (e.g., melting point: 5.9°C; boiling point: 253°C) .
Q. What safety protocols are critical when handling this compound in combustion studies?
- Hazard mitigation : Use fume hoods for vapor control (GHS hazard code H336: drowsiness/dizziness) and inert gas purging to prevent explosive mixtures. Refer to OSHA 29 CFR 1910 for PPE requirements (gloves: nitrile; eyewear: ANSI Z87.1-compliant) .
Advanced Research Questions
Q. How can computational models resolve contradictions in this compound’s thermodynamic properties across studies?
- Framework : Apply molecular dynamics (MD) simulations (e.g., GROMACS) with TraPPE force fields to reconcile discrepancies in density (±2% variation) or heat capacity. Validate against experimental data using χ² statistical analysis .
- Case study : Address inconsistencies in enthalpy of vaporization (ΔHvap) by adjusting Lennard-Jones parameters for C-C and C-H interactions .
Q. What experimental designs optimize this compound’s use as a solvent in nanoparticle synthesis?
- Optimization strategy :
- DoE (Design of Experiments) : Vary this compound concentration (5–20% v/v), surfactant ratios (e.g., oleylamine:oleic acid), and reaction time (1–24 hrs).
- Characterization : TEM for nanoparticle size distribution and UV-Vis spectroscopy for plasmon resonance peaks (e.g., AuNPs: 520–550 nm) .
Q. How do isotopic labeling techniques (e.g., ¹³C-tetradecane) enhance metabolic pathway tracing in microbial studies?
- Protocol : Incubate Pseudomonas spp. with ¹³C-labeled this compound under aerobic conditions. Analyze ¹³C incorporation via LC-MS/MS and isotopomer spectral analysis (ISA).
- Key finding : >90% carbon flux directed toward β-oxidation pathways, confirmed via gene knockout mutants (e.g., fadD deletion) .
Data Analysis & Reproducibility
Q. What statistical methods address variability in this compound’s oxidative stability across replicate experiments?
- Approach : Apply ANOVA with post-hoc Tukey tests to compare peroxide formation rates. Use Grubbs’ test to identify outliers in accelerated aging studies (40–80°C, O₂ atmosphere) .
- Reproducibility checklist : Document solvent batch (CAS 629-59-4), humidity control (±2% RH), and agitation speed (200–400 rpm) .
Q. How can systematic reviews resolve conflicting reports on this compound’s ecotoxicological impacts?
- Guidelines : Follow PRISMA protocols to screen >100 studies. Exclude non-peer-reviewed sources (e.g., ) and prioritize OECD 201/202 assays.
- Meta-analysis : Median LC50 for Daphnia magna: 8.2 mg/L (95% CI: 6.1–10.3 mg/L), indicating moderate toxicity .
Tables: Key Experimental Parameters
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Vapor pressure (25°C) | Antoine equation | 0.12 kPa | |
| Log P (octanol-water) | Shake-flask HPLC | 7.3 ± 0.2 | |
| Thermal conductivity | Transient hot-wire technique | 0.138 W/m·K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
